Hexythiazox

Catalog No.
S529927
CAS No.
78587-05-0
M.F
C17H21ClN2O2S
M. Wt
352.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexythiazox

CAS Number

78587-05-0

Product Name

Hexythiazox

IUPAC Name

5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)

InChI Key

XGWIJUOSCAQSSV-UHFFFAOYSA-N

SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

solubility

In water, 0.5 mg/L at 20 °C
In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4

Synonyms

5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxothiazolidine-3 carboxamide, hexythiazox

Canonical SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C[C@H]1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

The exact mass of the compound Hexythiazox is 352.1012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.42e-06 min water, 0.5 mg/l at 20 °cin solvent (g/l, 20 °c): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. It belongs to the ontological category of hexythiazox in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Hexythiazox mode of action chitin synthesis inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target and Mechanism of Action

The following diagram illustrates the workflow that led to the identification of CHS1 as the target site.

G Start Isolate Resistant Strain (HexR) A Genetic Crosses (Resistant × Susceptible) Start->A B Bulk Segregant Analysis (BSA) with High-Throughput Sequencing A->B C High-Resolution Mapping B->C D Identify Candidate Locus C->D E Find I1017F Mutation in CHS1 Gene D->E F Confirm via Genetic & Biochemical Tests E->F End Validate CHS1 as Molecular Target F->End

Experimental workflow for target identification.

  • Target Protein: Chitin Synthase 1 (CHS1) [1] [2]. This enzyme catalyzes the final step in chitin biosynthesis, a critical structural component of the mite exoskeleton [2].
  • Inhibitory Action: Hexythiazox inhibits an essential, non-catalytic activity of CHS1 [1] [3]. Treatment with these inhibitors leads to reduced chitin deposition, causing failure in proper development [3] [4].
  • Resistance Mutation: A single nucleotide change in the CHS1 gene leads to an I1017F amino acid substitution (isoleucine to phenylalanine) [1] [3] [4]. This mutation is located in a conserved C-terminal transmembrane domain and is sufficient to confer high-level, recessive resistance [1] [2].

Resistance Data and Enantiomer Activity

The toxicological and genetic data provide strong evidence for CHS1 as the shared target. The table below summarizes resistance ratios linked to the I1017F mutation in Tetranychus urticae [4].

Acaricide Resistance Ratio (HexR vs. Susceptible Strain) Genetic Basis of Resistance
Etoxazole > 8,000-fold Monogenic, recessive [4]
This compound > 5,000-fold Monogenic, recessive [4]
Clofentezine 858-fold Monogenic, recessive [4]

Furthermore, the activity of this compound is highly enantioselective. The table below shows the dramatic difference in activity between its two enantiomers against mite eggs [5].

Enantiomer Absolute Configuration Bioactivity (Against T. cinnabarinus eggs)
(+)-Hexythiazox (4R, 5R) 708 to 1,720 times more active than (4S, 5S)-enantiomer [5]
(-)-Hexythiazox (4S, 5S) Low activity [5]

Molecular docking indicates that the higher bioactivity of (4R, 5R)-(+)-hexythiazox is due to greater interaction energy with the CHS protein compared to the (4S, 5S)-(-)-enantiomer [5].

Key Experimental Protocol: Bulk Segregant Analysis

The identification of CHS1 relied heavily on a population-level bulk segregant analysis (BSA) method coupled with high-throughput sequencing [3] [2]. The core methodology is outlined below.

  • Objective: To map the genomic locus responsible for monogenic, recessive resistance to this compound, clofentezine, and etoxazole in the spider mite Tetranychus urticae [1] [3].
  • Strain Used: A resistant strain (HexR) showing high-level cross-resistance to all three acaricides was isolated [4].
  • Genetic Crosses: The resistant HexR strain was crossed with a susceptible reference strain (London) [4]. The F2 progeny were used for mapping.
  • Bulk Construction: From the segregating F2 population, pools ("bulks") of individuals were created based on their resistant or susceptible phenotype after selection with each acaricide [1] [3].
  • High-Throughput Sequencing: The genomic DNA of these bulks was sequenced [1] [2].
  • Variant Analysis: Sequence data were aligned to the reference genome. The analysis focused on identifying genomic regions where the allele frequency of single-nucleotide polymorphisms (SNPs) from the resistant parent was dramatically enriched in the resistant bulk compared to the susceptible bulk [1] [2].
  • Fine Mapping: This high-resolution mapping pinpointed a single, shared locus for resistance to all three compounds, which was centered on the CHS1 gene [1].
  • Mutation Validation: A non-synonymous mutation (I1017F) was identified in CHS1 of the HexR strain. Its causal role was further confirmed through genetic complementation tests and its presence in other independently isolated resistant strains [1] [2].

Implications for Research and Development

Understanding this mode of action has significant practical implications.

  • Resistance Management: this compound, clofentezine, and etoxazole share a common molecular target-site. Therefore, they should be considered as belonging to the same cross-resistance group [1] [6]. Rotating them with acaricides that have truly different modes of action is critical for resistance management [3] [4].
  • Novel Inhibitor Design: The finding that CHS1 is the target opens new avenues for rational design of novel chitin synthesis inhibitors. Research can now focus on the specific binding site, which appears to be a non-catalytic region, to develop more effective and selective compounds [1] [7].
  • Enantiomer-Specific Application: The profound difference in activity between the (4R, 5R) and (4S, 5S) enantiomers suggests that applying enriched or pure (4R, 5R)-(+)-hexythiazox could enhance efficacy and reduce environmental loading [5].

References

Comprehensive Technical Guide: Environmental Fate and Degradation Pathways of Hexythiazox

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexythiazox

This compound (IUPAC name: (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide) is a selective carboxamide acaricide belonging to the thiazolidine chemical class, first registered in Japan in 1985 and subsequently adopted globally for agricultural mite control. This chiral pesticide exhibits strong ovicidal, larvicidal, and nymphicidal activities against phytophagous mites of the Tetranychidae family, including species such as Panonychus ulmi and Tetranychus urticae, while demonstrating relatively low toxicity to mammals and beneficial insects like bees under typical application conditions [1] [2]. This compound functions primarily as a non-systemic acaricide with both contact and stomach action, operating as a mite growth inhibitor that specifically affects CHS1 (chitin synthase 1), disrupting critical developmental processes in mite eggs and larvae [1].

The molecular structure of this compound contains two chiral centers located within its oxazolidinone ring system, resulting in the existence of two enantiomeric pairs: (4R,5R)-hexythiazox and (4S,5S)-hexythiazox. Commercial formulations are typically marketed as racemic mixtures containing equal proportions of both enantiomers, though recent research has revealed significant enantioselective differences in their biological activity, environmental behavior, and ecotoxicological profiles [1] [3]. This comprehensive review synthesizes current scientific understanding of this compound's environmental fate, degradation pathways, enantioselective effects, and analytical methodologies, providing researchers and regulatory professionals with critical information for environmental risk assessment and management.

Chemical Identity and Physicochemical Properties

This compound possesses distinctive molecular characteristics that govern its environmental behavior and biological activity. The compound appears as a white to beige crystalline powder with a melting point of 105.4°C and a boiling point of 222°C, demonstrating thermal stability up to approximately 300°C [1]. Its low water solubility (0.1 mg/L at 20°C and pH 7) combined with moderate lipophilicity (log P = 2.67) suggests potential for bioaccumulation in lipid-rich tissues and adsorption to organic matter in soil and sediment systems [1].

The table below summarizes the key physicochemical parameters of this compound:

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular Formula C₁₇H₂₁ClN₂O₂S - [1]
Molecular Weight 352.88 g/mol - [1]
Melting Point 105.4°C - [1]
Boiling Point 222°C - [1]
Water Solubility 0.1 mg/L 20°C, pH 7 [1]
Octanol-Water Partition Coefficient (Log P) 2.67 25°C [1]
Vapor Pressure No data - [1]
Dissociation Constant (pKa) Not applicable - [1]

The chemical structure incorporates a thiazolidinone moiety connected to a 4-chlorophenyl group and a cyclohexyl carboxamide functional group, creating a molecule with limited hydrogen bonding capacity but significant hydrophobic character. The presence of stereoisomerism due to two chiral centers in the oxazolidinone ring system is particularly noteworthy, as the enantiomers demonstrate markedly different biological activities and environmental behaviors [1]. The (4R,5R)-enantiomer exhibits substantially higher acaricidal activity compared to the (4S,5S)-enantiomer, while the latter shows greater toxicity to non-target organisms like earthworms [3].

Environmental Fate and Behavior

Soil Fate and Persistence

This compound exhibits moderate persistence in agricultural soils, with its dissipation behavior influenced by soil type, organic matter content, and microbial activity. While comprehensive half-life data in diverse soil environments remains limited, studies indicate that the compound undergoes microbial degradation as a primary dissipation route. Recent enantioselective investigations have revealed that degradation rates in soil ecosystems differ significantly between enantiomers, particularly in the presence of soil organisms like earthworms. Research demonstrates that this compound enantiomers undergo enantioselective degradation in soil-earthworm systems, with the (4S,5S)-enantiomer degrading more rapidly (half-life of 1.83 days) compared to the (4R,5R)-enantiomer (half-life of 2.07 days) [3] [4].

The bioaccumulation potential of this compound in terrestrial organisms follows similar enantioselective patterns. Earthworms (Eisenia fetida) exposed to contaminated soil show significantly different accumulation factors (AF) for the two enantiomers, with AF values ranging from 0.32-0.65 for (4S,5S)-hexythiazox compared to 0.25-0.51 for (4R,5R)-hexythiazox [4]. This preferential accumulation of the (4S,5S)-enantiomer raises important ecotoxicological concerns, particularly given its higher toxicity to non-target soil organisms.

Aquatic Environment Distribution

In aquatic systems, this compound's low water solubility and moderate lipophilicity dictate its environmental distribution, favoring association with suspended solids and sediments. The compound demonstrates strong adsorption to organic matter, which reduces its bioavailability in the water column but may potentially expose benthic organisms to higher concentrations. Regulatory assessments note that this compound is toxic to fish, necessitating precautions to prevent contamination of aquatic ecosystems [1] [3].

Plant Metabolism and Residue Dissipation

On crop surfaces, this compound undergoes relatively rapid dissipation following application, with dissipation kinetics following first-order patterns. Recent studies on greenhouse-grown vegetables report half-lives ranging from 1.47 to 2.41 days across different crops including tomatoes, cucumbers, and peppers [5]. The dissipation rate is influenced by multiple factors including crop morphology, environmental conditions (temperature, sunlight, humidity), and application timing.

Table 2: Dissipation Kinetics of this compound in Agricultural Commodities

Crop Application Rate (g a.i./ha) Half-life (days) Pre-harvest Interval (days) Reference
Tomato 50-100 1.47-1.84 3.79-5.93 [5]
Cucumber 50-100 1.68-2.41 5.65-11.78 [5]
Pepper 50-100 1.52-2.03 4.82-9.64 [5]

Postharvest processing significantly reduces this compound residue levels on edible crops. Simple washing with tap water for 2-5 minutes demonstrates substantial removal efficiency: up to 86.76% in tomatoes, 74.46% in cucumbers, and 65.17% in peppers [5]. This highlights the importance of appropriate food preparation practices in minimizing dietary exposure.

Enantioselective Environmental Behavior

The chiral nature of this compound has profound implications for its environmental behavior and ecological effects. Despite being applied as racemic mixtures, the individual enantiomers demonstrate markedly different behaviors in biological and environmental matrices, necessitating enantiomer-specific risk assessment approaches.

Bioaccumulation and Degradation Enantioselectivity

Recent controlled laboratory studies using earthworms (Eisenia fetida) have quantified the enantioselective bioaccumulation of this compound, revealing consistently higher accumulation of the (4S,5S)-enantiomer compared to its (4R,5R)-counterpart [3] [4]. The accumulation factors (AF) demonstrate distinct enantiomer-specific patterns, with (4S,5S)-HTX and (4R,5R)-HTX exhibiting AF ranges of 0.32-0.65 and 0.25-0.51, respectively [4]. This preferential accumulation suggests possible differences in uptake efficiency, tissue distribution, or biotransformation rates between enantiomers.

Degradation kinetics in earthworms also exhibit significant enantioselectivity, with the (4R,5R)-enantiomer demonstrating greater persistence (half-life of 2.07 days) compared to the (4S,5S)-enantiomer (half-life of 1.83 days) [4]. This differential degradation pattern may contribute to the observed disparities in bioaccumulation potential and ultimately influence the overall environmental fate of this compound enantiomers.

Toxicity Enantioselectivity

The toxicological profiles of this compound enantiomers toward target and non-target organisms show striking differences. Against mite species (Tetranychus cinnabarinus and Tetranychus urticae), the (4R,5R)-enantiomer exhibits markedly higher acaricidal activity - reportedly 708-fold and 1719-fold more effective against eggs of these species, respectively, compared to the (4S,5S)-enantiomer [3]. In contrast, the (4S,5S)-enantiomer demonstrates greater toxicity to non-target organisms like earthworms [3] [4].

This divergent toxicity profile presents both challenges and opportunities for environmental risk management. The development of enantiopure formulations containing primarily the (4R,5R)-enantiomer could potentially maintain acaricidal efficacy while reducing adverse effects on non-target soil organisms, though comprehensive environmental safety assessments would be necessary before implementation.

Table 3: Enantioselective Properties of this compound Enantiomers

Parameter (4R,5R)-Hexythiazox (4S,5S)-Hexythiazox Reference
Acaricidal Activity 708-1719× higher against mite eggs Lower activity [3]
Earthworm Toxicity Lower toxicity Higher toxicity [3] [4]
Bioaccumulation Factor in Earthworms 0.25-0.51 0.32-0.65 [4]
Degradation Half-life in Earthworms 2.07 days 1.83 days [4]

Analytical Methodologies

Sample Extraction and Cleanup

The analysis of this compound residues in environmental and biological matrices typically employs modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which provides efficient extraction and cleanup for a wide range of sample types [5]. The standard protocol involves:

  • Extraction: Homogenized samples (2-3 kg representative samples cut into 2-3 cm segments) are extracted with acetonitrile (1% formic acid) followed by salt-out partitioning using anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) [5].
  • Cleanup: The extract undergoes purification using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and multi-walled carbon nanotubes (MWCNTs) to remove interfering matrix components such as organic acids, pigments, and sugars [5].
  • Concentration: The purified extract is concentrated under a gentle nitrogen stream and reconstituted in appropriate solvent (typically acetonitrile or methanol) prior to instrumental analysis [5].
Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to provide confirmatory analysis [5]. Key analytical parameters include:

  • Chromatographic Separation: Utilizing C18 reversed-phase columns (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 × 100 mm) with mobile phases consisting of aqueous ammonium formate/formic acid and methanol or acetonitrile [5].
  • Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for selective detection and quantification [5].
  • Enantioselective Analysis: Chiral separation requires specialized chromatographic columns (e.g., chiral HPLC) capable of resolving (4R,5R)- and (4S,5S)-enantiomers, typically using polysaccharide-based chiral stationary phases [3].

The method validation parameters for this compound analysis generally demonstrate excellent performance characteristics, with linearity (R² > 0.999) across concentration ranges of 0.1-100 mg/L, corresponding to 0.05-50 mg/kg for individual enantiomers, and satisfactory accuracy (recovery rates of 83.4-97.2%) and precision (relative standard deviations < 7.5%) [3] [5].

Metabolic Pathways and Mechanisms

Mode of Action in Target Species

This compound exerts its acaricidal effects primarily through growth inhibition by interfering with chitin synthesis and cuticle formation during mite development. The compound specifically targets CHS1 (chitin synthase 1), a critical enzyme in the biosynthesis of chitin, which is an essential structural component of the arthropod exoskeleton [1]. This mode of action classifies this compound in the IRAC Group 10A compounds, which act as mite growth inhibitors affecting embryogenesis and larval development [1].

The biochemical mechanism involves disruption of the molting process in immature mite stages (eggs, larvae, and nymphs), leading to arrested development and mortality. Interestingly, this compound demonstrates limited activity against adult mites, though exposure significantly reduces oviposition and egg viability in adult females [3]. The enantioselective activity observed between (4R,5R)- and (4S,5S)-hexythiazox suggests stereospecific interactions with the target site, though the precise molecular mechanisms underlying this selectivity require further investigation.

Metabolic Perturbations in Non-Target Organisms

Recent metabolomic studies using earthworms (Eisenia fetida) have revealed that this compound exposure induces enantiomer-specific metabolic disruptions in non-target organisms [3] [4]. Untargeted metabolomics approaches utilizing UPLC-MS have identified significant perturbations in multiple biochemical pathways following exposure to individual this compound enantiomers:

G This compound This compound Metabolic_Effects Metabolic_Effects This compound->Metabolic_Effects R_enantiomer R_enantiomer Metabolic_Effects->R_enantiomer S_enantiomer S_enantiomer Metabolic_Effects->S_enantiomer Carnitine Carnitine R_enantiomer->Carnitine Upregulates Triacylglycerol Triacylglycerol R_enantiomer->Triacylglycerol Upregulates Ribofuranose Ribofuranose R_enantiomer->Ribofuranose Upregulates Threonine Threonine R_enantiomer->Threonine Downregulates Leucine Leucine R_enantiomer->Leucine Downregulates Aspartic_acid Aspartic_acid R_enantiomer->Aspartic_acid Downregulates Tryptophan Tryptophan R_enantiomer->Tryptophan Downregulates S_enantiomer->Tryptophan Downregulates Citrulline Citrulline S_enantiomer->Citrulline Upregulates Asparagine Asparagine S_enantiomer->Asparagine Upregulates Alanine Alanine S_enantiomer->Alanine Upregulates Homophenylalanine Homophenylalanine S_enantiomer->Homophenylalanine Upregulates Phenylalanine Phenylalanine S_enantiomer->Phenylalanine Downregulates Phosphoenolpyruvate Phosphoenolpyruvate S_enantiomer->Phosphoenolpyruvate Downregulates Lipid_Metabolism Lipid_Metabolism Carnitine->Lipid_Metabolism Triacylglycerol->Lipid_Metabolism Amino_Acid_Metabolism Amino_Acid_Metabolism Threonine->Amino_Acid_Metabolism Leucine->Amino_Acid_Metabolism Aspartic_acid->Amino_Acid_Metabolism Tryptophan->Amino_Acid_Metabolism Urea_Cycle Urea_Cycle Citrulline->Urea_Cycle Asparagine->Amino_Acid_Metabolism Alanine->Amino_Acid_Metabolism Homophenylalanine->Amino_Acid_Metabolism Phenylalanine->Amino_Acid_Metabolism Glycolysis Glycolysis Phosphoenolpyruvate->Glycolysis

Diagram: Enantiomer-Specific Metabolic Perturbations Induced by this compound in Earthworms

The (4R,5R)-enantiomer primarily disrupts amino acid metabolism and lipid metabolism, evidenced by downregulation of threonine, leucine, aspartic acid, and tryptophan alongside upregulation of carnitine and triacylglycerol [4]. In contrast, the (4S,5S)-enantiomer predominantly affects glycolysis, amino acid metabolism, and nucleic acid biosynthesis, characterized by altered levels of citrulline, asparagine, alanine, homophenylalanine, phenylalanine, tryptophan, and phosphoenolpyruvate [4]. These metabolic disturbances ultimately impact fundamental physiological processes including energy metabolism, oxidative stress response, and urea cycle function in exposed organisms.

Regulatory Status and Risk Assessment

Global Regulatory Approvals

This compound maintains approved status under the European Union's EC Regulation 1107/2009, with its inclusion expiration date set for January 31, 2027 [1]. The compound is not currently classified as a Candidate for Substitution (CfS) in the EU, indicating that regulatory authorities have not identified it as posing significantly higher risks compared to other available substances [1]. Internationally, this compound registrations exist in multiple countries including Australia, Morocco, and the United States, reflecting its global importance in agricultural pest management [1].

In the United States, the Environmental Protection Agency has established tolerances for residues of this compound on various agricultural commodities, including sugar beets (0.15 ppm in roots, 1.5 ppm in tops, and 0.60 ppm in dried pulp) and forage crops (20 ppm in alfalfa forage, 60 ppm in alfalfa hay) [6]. These tolerance levels are periodically reviewed and adjusted based on ongoing safety assessments and emerging scientific evidence.

Dietary and Ecological Risk Assessment

Chronic dietary risk assessment for this compound indicates minimal long-term consumer concerns, with hazard quotient (%HQ) values remaining below the 100% threshold across various exposure scenarios [5]. Studies evaluating residue dissipation in vegetables (tomatoes, cucumbers, peppers) have demonstrated that pre-harvest intervals (PHIs) of 3.79-11.78 days, depending on crop and application rate, effectively reduce terminal residues to levels compliant with established maximum residue limits (MRLs) [5].

From an ecological perspective, this compound demonstrates low risk to bees under typical application conditions and minimal impacts on natural enemy species, though it presents recognized hazards to aquatic organisms, particularly fish [3]. These ecological characteristics support its integration into integrated pest management (IPM) programs targeting mite pests while conserving beneficial arthropod populations.

Research Gaps and Future Directions

Despite extensive study of this compound, several critical knowledge gaps warrant further investigation:

  • Complete Environmental Fate Profile: Additional studies are needed to elucidate degradation pathways and transformation products in diverse environmental matrices, particularly under realistic field conditions.
  • Molecular Mechanisms of Enantioselectivity: The precise interactions between this compound enantiomers and biological targets require clarification at the molecular level to explain the observed differences in activity and toxicity.
  • Long-term Ecological Impacts: Chronic effects at population and community levels in terrestrial and aquatic ecosystems remain inadequately characterized, particularly regarding repeated applications and potential synergistic interactions with other agrochemicals.
  • Advanced Remediation Strategies: Development of efficient, cost-effective remediation technologies for this compound contamination in soil and water would enhance environmental management options.

Future research should prioritize enantiomer-specific risk assessment approaches that account for the divergent behaviors and effects of individual stereoisomers. Furthermore, the development of enantiopure formulations containing primarily the (4R,5R)-enantiomer could potentially maintain efficacy against target pests while reducing environmental burdens and non-target effects, representing a promising direction for sustainable pesticide innovation.

Conclusion

This compound remains an important tool for managing mite pests in agricultural systems worldwide, offering favorable selectivity toward beneficial insects alongside strong efficacy against target species. However, its environmental persistence, potential for bioaccumulation, and enantioselective effects necessitate careful management and continued monitoring. The chiral nature of this compound presents both challenges and opportunities for environmental risk assessment, as the distinct behaviors and toxicities of its enantiomers complicate regulatory decisions while simultaneously offering pathways for developing more selective and environmentally compatible formulations.

References

Hexythiazox stereoisomerism and chiral centers

Author: Smolecule Technical Support Team. Date: February 2026

Chiral Centers and Stereoisomerism

Hexythiazox contains two chiral carbon atoms in its oxazolidinone ring system, leading to the existence of multiple stereoisomers [1]. Commercial formulations are typically a racemic mixture, meaning they contain a 1:1 ratio of the two enantiomers [1] [2] [3]:

  • (4R,5R)-hexythiazox, also referred to as (+)-HTZ
  • (4S,5S)-hexythiazox, also referred to as (-)-HTZ [4]

The absolute configuration and elution order have been identified, with (4R,5R)-(+)-HTZ eluting before (4S,5S)-(-)-HTZ on a Chiralcel OJ-RH column [4].

Enantiomer-Specific Bioactivity and Toxicity

The table below summarizes the key differences in the activity and effects of the two this compound enantiomers.

Property/Aspect (4R,5R)-(+)-Hexythiazox (4S,5S)-(-)-Hexythiazox
Bioactivity (Target Mites) 708-1719 times more active against T. cinnabarinus and T. urticae eggs [4] [5] [6] Lower activity [4] [5] [6]
Molecular Target (Mechanism) Stronger binding interactions with Chitin Synthase (CHS1), a key enzyme in mite growth and development [4] [6] Weaker interactions with Chitin Synthase [4]
Toxicity (Non-target Earthworms) Lower toxicity [4] [5] [6] Induces greater oxidative stress, higher toxicity [4] [5] [6]
Bioaccumulation in Earthworms Slower accumulation and degradation [5] Faster accumulation and degradation [5]

Experimental Protocols for Key Analyses

Chiral Separation and Analysis

A robust method for separating and analyzing this compound enantiomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been established [2] [3].

  • Apparatus: Agilent 1260 series HPLC system with a diode array detector (DAD) [2] [3].
  • Chiral Columns: Among several tested, the Lux Cellulose-3 column (cellulose-tris-(4-methylbenzoate), 250 mm × 4.6 mm, 5 μm) provided the best baseline separation [2] [3].
  • Mobile Phase: Acetonitrile/water or methanol/water in isocratic elution mode [2] [3].
  • Optimal Conditions: Flow rate of 0.8 mL·min⁻¹, detection wavelength of 230 nm. A lower column temperature (e.g., 10°C) improves separation resolution [2] [3].
  • Method Validation: The analytical method for residues in environmental and vegetable samples was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ) [2] [3].
Toxicity and Metabolic Impact Assessment in Earthworms

Studies evaluated enantiomer-specific effects on earthworms (Eisenia fetida) through soil exposure experiments and metabolomic analysis [4] [5].

  • Exposure Experiment: Earthworms are exposed to individual enantiomers or the racemic mixture in artificial soil. Parameters like accumulation factor (AF) and degradation half-life are calculated [5].
  • Biomarker Analysis: Measures changes in protein content, malondialdehyde (MDA) levels, and the activities of key antioxidant and detoxification enzymes [4].
  • Transcriptome Profiling: Identifies Differentially Expressed Genes (DEGs) to understand changes in gene expression after enantiomer exposure [4] [6].
  • Untargeted Metabolomics: Using LC-MS, researchers analyze the earthworm's metabolome to identify disrupted metabolic pathways, such as energy metabolism, oxidative stress, and nucleotide metabolism [5].

Metabolic Pathways Perturbed in Earthworms

Exposure to this compound enantiomers disrupts several key metabolic pathways in earthworms, with some enantiomer-specific effects. The following diagram maps the primary metabolic disturbances and their interconnections based on transcriptomic and metabolomic findings [4] [5] [6].

G cluster_0 Energy Metabolism Details HTZ This compound Exposure OxidativeStress Oxidative Stress Response HTZ->OxidativeStress Induces EnergyMetabolism Energy Metabolism HTZ->EnergyMetabolism Disrupts OtherPathways Nucleotide & Other Metabolisms HTZ->OtherPathways Affects AntioxidantEnzymes Altered Antioxidant Enzyme Activity OxidativeStress->AntioxidantEnzymes MDA Malondialdehyde (MDA) (Lipid Peroxidation) OxidativeStress->MDA Increases Glycolysis Glycolysis / Gluconeogenesis EnergyMetabolism->Glycolysis Enriched DEGs TCA Citric Acid (TCA) Cycle EnergyMetabolism->TCA Enriched DEGs OxPhos Oxidative Phosphorylation EnergyMetabolism->OxPhos Enriched DEGs PurineMetabolism Purine Metabolism OtherPathways->PurineMetabolism UreaCycle Urea Cycle OtherPathways->UreaCycle ABCTransporters ABC Transporters OtherPathways->ABCTransporters

This compound exposure impacts earthworm metabolism, inducing oxidative stress and disrupting energy, nucleotide, and transport pathways [4] [5] [6].

The tables below detail the specific genes and pathways affected.

Table 1: Key Disrupted Pathways from Transcriptome Analysis [4] [6]

Pathway Name Key Enrichment Findings
Glycolysis / Gluconeogenesis Enriched with Differentially Expressed Genes (DEGs)
Purine Metabolism Enriched with Differentially Expressed Genes (DEGs)
Pyruvate Metabolism Enriched
Citric Acid Cycle (TCA) Enriched
Oxidative Phosphorylation Enriched
Fatty Acid Biosynthesis & Degradation Enriched
ABC Transporters Enriched

Table 2: Key Metabolomic Findings in Earthworms [5]

Metabolic Aspect Impact Note
Energy Metabolism Significant perturbation detected
Oxidative Stress Response Significant perturbation detected
Urea Cycle Significant perturbation detected
Nucleotide Metabolism Significant perturbation detected
Enantiomer Specificity (4S,5S)-(-)-HTZ induced more pronounced metabolic changes

References

Hexythiazox ecotoxicological effects on non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomer-Specific Toxicity and Bioactivity

The table below summarizes the key differences in properties and effects between the two enantiomers of hexythiazox.

Property (4R,5R)-(-)-HTX (4S,5S)-(+)-HTX Notes Reference
Acaricidal Activity High Low 708-1719x more active against mite eggs (T. cinnabarinus & T. urticae) [1]
Acute Toxicity (Earthworms) Lower Higher 14-day LC~50~ values not achieved at 100 mg/kg for R,R; S,S is more toxic [1]
Bioaccumulation Factor (AF) in Earthworms 0.16–0.19 0.27–0.32 (4S,5S)-HTX accumulates more in earthworms [2]
Degradation Half-life (t~1/2~) in Earthworms ~4.0 days ~3.3 days (4S,5S)-HTX degrades faster in earthworms [2]
Sublethal Metabolic Disruption in Earthworms Causes significant perturbation Causes significant perturbation Affects energy, nucleotide, & amino acid metabolism; some pathways are enantiomer-specific [2]

Detailed Experimental Protocols

To help you replicate key findings, here are the methodologies from the cited studies.

Earthworm Bioaccumulation and Degradation Study [2]
  • Test Organism: Adult Eisenia fetida earthworms with well-developed clitella.
  • Exposure System: Artificial soil (68% quartz sand, 20% kaolin clay, 10% peat, 2% calcium carbonate) moistened to 35% of water-holding capacity.
  • Dosing: Soil was spiked with racemic this compound or individual enantiomers at 1.0 mg/kg.
  • Incubation: Conditions were maintained at 20 ± 1°C for 28 days. Earthworms were exposed for 14 days (uptake phase) in contaminated soil, then transferred to clean soil for another 14 days (elimination phase).
  • Sample Analysis: Earthworm and soil samples were collected at multiple time points. This compound was extracted using acetonitrile, purified, and quantified using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enantiomer-Specific Toxicity and Bioactivity Assay [1]
  • Acute Earthworm Toxicity: Followed OECD guideline 207. Earthworms were exposed to filter paper treated with this compound enantiomers (0.1 to 100 mg/L) for 14 days. Mortality was recorded, and LC~50~ values were calculated.
  • Biochemical Assays: After a 28-day soil exposure, earthworm oxidative stress (SOD, CAT, POD enzymes, MDA content) and detoxification (GST, P450 enzymes) biomarkers were analyzed using commercial assay kits.
  • Target Pest Bioactivity (Acaricidal): Used a leaf-dip method. Mite eggs (T. cinnabarinus and T. urticae) were treated with a series of concentrations of the enantiomers. Mortality was assessed, and LC~50~ values were calculated to compare potency.
  • Molecular Docking: To investigate the mechanism of enantioselective bioactivity, docking simulations were performed using AutoDock Vina to model the interaction between this compound enantiomers and the target enzyme chitin synthase (CHS).

Experimental Workflow and Metabolic Pathways

The following diagram illustrates the integrated experimental workflow used to evaluate the enantiomer-specific effects of this compound.

G Start Start: Chiral Pesticide This compound Step1 Chiral Separation & Absolute Configuration ID Start->Step1 Step2 Enantiomer-Specific Bioactivity Assay (Target Mites) Step1->Step2 Step3 Enantiomer-Specific Toxicity Assay (Non-target Earthworms) Step1->Step3 Step5 Molecular Docking with CHS Enzyme Step2->Step5 Explains Bioactivity Difference Step4 Biomarker & Metabolomic Analysis Step3->Step4 Conclusion Conclusion: Risk Assessment at Enantiomer Level Step4->Conclusion Step5->Conclusion

Experimental workflow for enantiomer-specific evaluation of this compound [2] [1]

Exposure to this compound enantiomers disrupts several key metabolic pathways in earthworms. The following diagram summarizes the main perturbed pathways and their interconnections.

G cluster_1 Perturbed Metabolic Pathways cluster_2 Biological Consequences HTX This compound Exposure Energy Energy Metabolism (Glycolysis, TCA Cycle) HTX->Energy OxStress Oxidative Stress (Amino acid metabolism for antioxidant synthesis) HTX->OxStress Nucleotide Nucleotide Metabolism HTX->Nucleotide Urea Urea Cycle HTX->Urea Detox Energetic Cost of Detoxification Energy->Detox Dysregulation Damage Cellular Oxidative Damage OxStress->Damage Insufficient Response Growth Impaired Growth & Development Nucleotide->Growth Disruption Urea->Growth Disruption

Metabolic pathways in earthworms perturbed by this compound exposure [2]

Key Implications for Research and Development

The enantiomer-specific data provides a clear strategy for sustainable pesticide development and risk assessment.

  • Environmental Risk Assessment (ERA): Current assessments based on racemic mixtures may underestimate the risk of the (4S,5S)-enantiomer to soil ecosystems and overestimate the risk from the (4R,5R)-enantiomer [2]. Future ERAs must be conducted at the enantiomer level.
  • Green Pesticide Development: Using pure (4R,5R)-(-)-HTX instead of the racemate can significantly reduce application rates, minimize environmental loading, and lower toxicity to non-target organisms like earthworms while maintaining efficacy [1].

References

Octanol-water partition coefficient log P of Hexythiazox

Author: Smolecule Technical Support Team. Date: February 2026

Key Physicochemical Data for Hexythiazox

The following table summarizes the key physicochemical properties of this compound related to its partitioning behavior, based on regulatory data [1]:

Property Value Conditions / Notes
Log P (Octanol-Water) 2.67 Measured at 25°C; classified as "Low" [1].
P (Octanol-Water) 4.68 x 10² (468) Calculated partition coefficient [1].
Water Solubility 0.1 mg/L At 20°C and pH 7; classified as "Low" [1].
Molecular Mass 352.88 g/mol - [1]
Melting Point 105.4 °C - [1]

Experimental Protocols and Determination

While the specific laboratory method for determining the Log P of this compound is not detailed in the search results, the value is cited as verified data used for regulatory purposes [1]. General protocols and analytical techniques for studying this compound residues are well-established.

  • Analytical Method for Residues: A common approach for quantifying this compound in plant matrices involves using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The process typically includes extracting the analyte with acetonitrile using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by cleanup with dispersive solid-phase extraction (d-SPE) using sorbents like Primary Secondary Amine (PSA) and Magnesium Sulfate (MgSO₄) before LC-MS/MS analysis [2]. This method is validated according to guidelines like SANTE/11312/2021 [2].
  • Regulatory Context: The reported Log P value of 2.67 is a key parameter in environmental fate assessments. This value, along with the low water solubility, suggests this compound has a potential to adsorb to soil and organic matter [1].

Experimental Workflow for Residue Analysis

The diagram below outlines the key steps involved in the analytical determination of this compound, such as in food samples, which underpins the generation of data for its physicochemical properties.

G Workflow for this compound Residue Analysis Sample Collection Sample Collection Extraction (QuEChERS) Extraction (QuEChERS) Sample Collection->Extraction (QuEChERS)  Homogenize Cleanup (d-SPE) Cleanup (d-SPE) Extraction (QuEChERS)->Cleanup (d-SPE)  Acetonitrile, MgSO₄, NaCl Instrumental Analysis (LC-MS/MS) Instrumental Analysis (LC-MS/MS) Cleanup (d-SPE)->Instrumental Analysis (LC-MS/MS)  PSA, MWCNTs Data Validation Data Validation Instrumental Analysis (LC-MS/MS)->Data Validation  Quantify & Confirm

Workflow for this compound Residue Analysis

Technical Summary and Implications

This compound is a carboxamide acaricide with a non-systemic mode of action, acting as a mite growth inhibitor [1]. Its relatively high Log P value has direct implications for its environmental fate and application.

  • Environmental Fate: A Log P of 2.67 suggests that this compound is lipophilic and will preferentially partition into organic phases. This correlates with its very low water solubility (0.1 mg/L) and indicates a potential to bind to soil organic matter and accumulate in fatty tissues of organisms [1].
  • Application and Resistance: It is used to control mite eggs and larvae on various crops, including fruits, nuts, and vegetables [1] [2]. Its chemical class is designated as 10A by the Insecticide Resistance Action Committee (IRAC). Resistance to this compound has been recorded in species like Tetranychus urticae [1].

References

LC-MS/MS method for Hexythiazox residue analysis in grapes

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Hexythiazox in Grapes by LC-MS/MS

This protocol is adapted from a validated method for determining this compound and bifenazate residues in grapes and raisins, using a QuEChERS-based extraction approach [1].

Materials and Reagents
  • Certified Standard: this compound (e.g., purity ≥99.5%)
  • Solvents: LC-MS grade Acetonitrile, Ethyl Acetate, Methanol
  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
  • dSPE Cleanup Sorbents: Primary Secondary Amine (PSA)
  • Others: Formic acid or Acetic Acid; Deionized water
Equipment
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
  • Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8-2.7 µm)
  • Analytical balance, vortex mixer, centrifuge, and mechanical shaker
Sample Preparation Procedure
  • Homogenization: Representative grape samples should be homogenized using a food processor.
  • Extraction: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of ethyl acetate, cap the tube, and shake vigorously for 1 minute.
  • Partitioning: Add a salt mixture (typically 4 g MgSO₄ and 1 g NaCl) to the tube. Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge the tube at >4000 rpm for 5 minutes.
  • Cleanup (dSPE): Transfer an aliquot (e.g., 1-2 mL) of the upper organic layer into a dispersive-SPE tube containing PSA and MgSO₄. Vortex for 30-60 seconds and centrifuge.
  • Final Preparation: Dilute the purified extract with a compatible solvent (e.g., acetonitrile or initial mobile phase), mix, and filter it into an LC vial for analysis [1].

LC-MS/MS Instrumental Analysis

The following conditions are examples and should be optimized for your specific instrument.

Liquid Chromatography (LC) Conditions
  • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% Formic acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic acid
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 µL
  • Column Oven Temperature: 40°C
  • Gradient Program:
Time (min) % A % B
0.0 90 10
2.0 90 10
8.0 10 90
12.0 10 90
12.1 90 10
15.0 90 10
Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Operation Mode: Multiple Reaction Monitoring (MRM)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/Hr
  • Cone Gas Flow: 150 L/Hr
  • MRM Transitions (Optimize for your instrument):
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (s)
353.0 168.0* 15 0.1
353.0 228.0 10 0.1

*Quantifier ion

Method Validation

The method should be validated according to international guidelines like SANTE/11312/2021 to ensure reliability, accuracy, and precision [2].

Table 1: Method validation parameters for this compound in grapes based on established studies.

Validation Parameter Target Performance Reported / Recommended Value
Linearity R² ≥ 0.99 Calibration curve (e.g., 0.001–0.5 mg/kg) [1]
Accuracy (Recovery %) 70–120% 85.2%–97.8% (in grapes) [2]
Precision (RSD %) ≤20% 2.8%–7.1% (in grapes) [2]
Limit of Quantification (LOQ) - e.g., 0.005 mg/kg [1]
Limit of Detection (LOD) - e.g., 0.0015 mg/kg [2]
Matrix Effect Signal suppression/enhancement ≤ ±25% Evaluate by comparing solvent and matrix-matched calibration slopes

Workflow Overview

The entire analytical procedure, from sample receipt to result reporting, can be summarized in the following workflow diagram:

hexythiazox_workflow node_start Sample Collection & Homogenization node_prep Sample Preparation (QuEChERS) node_start->node_prep Homogenized Sample node_lc LC Separation node_prep->node_lc Cleaned Extract node_ms MS/MS Detection (MRM Mode) node_lc->node_ms Eluting Analyte node_data Data Analysis & Quantification node_ms->node_data MRM Chromatogram node_val Method Validation node_val->node_start Validated Protocol

Diagram Title: LC-MS/MS Workflow for this compound Residue Analysis.

Key Practical Considerations

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the best practice for compensating for matrix effects and losses during sample preparation [3].
  • Matrix Effects: Always use matrix-matched calibration standards for quantification. These are prepared by adding known amounts of this compound to a blank grape extract and are essential for obtaining accurate results by correcting for ionization suppression or enhancement [4].
  • Quality Control: Include procedural blanks, recovery samples (spiked blanks), and continuing calibration verification (CCV) standards in each analytical batch to ensure ongoing data quality.

References

Application Note: Validated Ethyl Acetate Extraction for Hexythiazox Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized protocol for the extraction and analysis of Hexythiazox residues from high-sugar agricultural commodities like grapes and raisins using a buffered ethyl acetate (BEA) method. This method is particularly suited for these matrices where common solvents like acetonitrile can lead to high co-extraction of sugars.

Principle

The method is based on liquid-liquid extraction of this compound residues from a homogenized food sample using a buffered ethyl acetate solution. The extract is cleaned up using dispersive Solid-Phase Extraction (d-SPE) with Primary Secondary Amine (PSA) sorbent to remove fatty acids, sugars, and other organic acids. The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

Materials and Reagents
  • Certified Reference Standard: this compound (purity >98%)
  • Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade)
  • Buffering Salts: Anhydrous Sodium sulfate (Na₂SO₄), Sodium hydrogen carbonate (NaHCO₃) or a phosphate buffer
  • Clean-up Sorbent: Primary Secondary Amine (PSA, 40 μm)
  • Other: Ceramic homogenizer, centrifuge tubes, volumetric flasks
Experimental Protocol: Detailed Workflow

The following diagram illustrates the complete extraction and cleanup workflow:

G start Start with 10 g homogenized sample step1 Add 5 mL water (for raisins) Add 20 mL Buffered Ethyl Acetate Add 10 g Na₂SO₄ start->step1 step2 Shake vigorously for 2 min Centrifuge at 1680 rpm for 10 min step1->step2 step3 Collect organic (upper) layer step2->step3 step4 d-SPE Cleanup: Take 6 mL extract Add 150 mg PSA sorbent Vortex for 1 min step3->step4 step5 Centrifuge Filter supernatant (0.2 μm syringe filter) step4->step5 step6 Analysis by LC-MS/MS step5->step6

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube [2].
    • For dry matrices like raisins (approx. 20% moisture), add 5 mL of water to rehydrate the sample and facilitate extraction [2].
  • Extraction:

    • Add 20 mL of buffered ethyl acetate to the tube. The buffering (e.g., with NaHCO₃ or phosphate buffer) helps protect base- and acid-sensitive pesticides [2].
    • Add approximately 10 g of anhydrous Na₂SO₄ to remove residual water [3].
    • Shake the mixture vigorously for 2 minutes using a vortex mixer or mechanical shaker.
    • Centrifuge the tubes at >3000 rpm for 5 minutes to achieve phase separation.
  • Cleanup (d-SPE):

    • Transfer 6 mL of the organic (upper) layer into a 15 mL tube containing 150 mg of PSA sorbent [2].
    • Vortex the mixture for 1 minute to ensure proper interaction with the sorbent.
    • Centrifuge the tube and filter the supernatant through a 0.2 μm syringe filter prior to LC-MS/MS analysis.
Method Validation and Performance Data

The buffered ethyl acetate method has been validated for this compound in various matrices. The table below summarizes key performance parameters as established in the literature.

Table 1: Method Validation Parameters for this compound

Parameter Result Matrix Details / Reference
Linearity R² ≥ 0.99 Raisins Calibration in solvent and matrix-matched standards [2]
Recovery 85.6% - 110.2% Grapes & Raisins Consistent with SANTE guidelines [1]
LOQ 0.01 mg/kg Vegetables, Raisins Meets regulatory monitoring requirements [1] [4]
Precision (RSD) < 15% Multiple Intra-laboratory repeatability [2]
Matrix Effect Suppression ~20% Raisins Necessitates matrix-matched calibration [2]
Applications in Research

This validated protocol has been successfully applied in real-world studies:

  • Processing Factor Determination: The method was used to track this compound residue levels during the drying of grapes to raisins. The processing factor (PF) for the overall raisin-making process was 0.20–0.36, indicating significant degradation or loss of the residue [1].
  • Safety and Risk Assessment: The methodology enables the determination of terminal residues at harvest, which are compared to Maximum Residue Limits (MRLs) for dietary exposure risk assessment, ensuring consumer safety [4].
Critical Notes for the Analyst
  • Matrix-Matched Calibration: Due to notable matrix effects (around 20% signal suppression in raisins), using matrix-matched calibration standards is crucial for accurate quantification [2].
  • Solvent Suitability: Ethyl acetate is preferred over acetonitrile for high-sugar matrices like grapes and raisins because sugars have limited solubility in it, leading to cleaner extracts [2].
  • Scope: While optimized for this compound, this buffered ethyl acetate protocol is designed as a multi-residue method and can be adapted for the simultaneous analysis of hundreds of other pesticide compounds [2].

Workflow Diagram: Analysis and Data Processing

After sample preparation, the analytical workflow for quantification and data processing is as follows:

G A Final Extract B LC-MS/MS Analysis A->B C Chromatogram & MS/MS Spectrum B->C D Peak Integration (Area) C->D E Quantification vs. Matrix-Matched Calibration Curve D->E F Report Concentration (considering Recovery %) E->F

References

dSPE cleanup with PSA for Hexythiazox residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a dispersive Solid Phase Extraction (dSPE) cleanup using Primary Secondary Amine (PSA) sorbent is a widely adopted sample preparation technique for pesticide residue analysis [1]. This approach is particularly effective for the acaricide Hexythiazox in various vegetable matrices, helping to remove common matrix interferences like fatty acids, organic acids, and sugars, thereby ensuring accurate and reliable quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

Detailed Protocol: dSPE Cleanup with PSA

The diagram below outlines the complete sample preparation workflow, from homogenization to analysis.

G Sample preparation workflow for this compound residue analysis. start Homogenized Sample (2-3 kg) step1 1. Extraction - Weigh 10±0.5 g sample - Add 10 mL acetonitrile - Shake vigorously for 1 min start->step1 step2 2. Salting Out - Add 4 g MgSO₄ - Add 1 g NaCl - Shake immediately & centrifuge step1->step2 step3 3. dSPE Cleanup - Transfer 1 mL supernatant - Add 150 mg MgSO₄, 25 mg PSA - Shake & centrifuge step2->step3 step4 4. Analysis - Filter supernatant - Analyze via LC-MS/MS step3->step4

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile [1].
  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) [1].
  • dSPE Sorbents: Primary Secondary Amine (PSA, 25 mg per 1 mL extract) and Anhydrous MgSO₄ (150 mg per 1 mL extract) for water removal [1].
  • Standards: Certified reference material of this compound (99.5% purity) [1].
  • Equipment: Centrifuge, vortex mixer, analytical balance, and LC-MS/MS system.
Step-by-Step Procedure
  • Extraction: Weigh 10 ± 0.5 g of homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [1].
  • Salting-Out Partitioning: Add a salt mixture, typically 4 g of MgSO₄ and 1 g of NaCl, to the tube. Shake immediately and thoroughly to prevent clumping, then centrifuge [1].
  • dSPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) into a dSPE tube containing 150 mg of MgSO₄ and 25 mg of PSA. Shake vigorously for 30 seconds and centrifuge to separate the sorbents [1].
  • Analysis: Filter the purified supernatant and analyze it using the LC-MS/MS conditions described in the following section.

3. LC-MS/MS Analysis of this compound

The cleaned extract is analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: The analysis typically uses a C18 reversed-phase column. The mobile phase often consists of a gradient of water and methanol (or acetonitrile), both modified with additives like formic acid or ammonium formate to improve ionization [1].
  • Mass Spectrometry: this compound is detected using Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and monitoring one or more characteristic product ions for highly selective and sensitive quantification [1].

4. Method Validation Data

The QuEChERS/PSA method for this compound has been rigorously validated. The table below summarizes typical performance characteristics as per SANTE/11312/2021 guidelines [1].

Validation Parameter Performance Criteria & Results
Linearity Satisfactory linearity in solvent and matrix-matched standards [1].
Sensitivity (LOQ) The Limit of Quantification (LOQ) is sufficiently low to monitor residues against MRLs [1].
Accuracy (Recovery) Recovery rates of 70-120% are achieved, which is within acceptable limits [1].
Precision (RSD) Relative Standard Deviation (RSD) ≤ 20%, demonstrating good repeatability [1].

5. Application Notes & Practical Tips

This validated method has been successfully applied to monitor this compound in vegetables such as tomatoes, cucumbers, and peppers [1].

  • Matrix Effects: Co-extracted compounds can enhance or suppress ionization in the MS. Using matrix-matched calibration standards is crucial for accurate quantification [1].
  • PSA Capacity: The standard 25 mg PSA per 1 mL extract may be insufficient for samples high in fatty acids. For such matrices, consider increasing the PSA amount or using a cartridge-based SPE cleanup with 500 mg PSA for greater capacity and cleaner extracts [2].
  • Residue Reduction: Simple postharvest practices are effective. Rinsing treated tomatoes, cucumbers, and peppers with tap water for 2-5 minutes can reduce this compound residues by 65% to 87% [1].

6. Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery Inefficient extraction or analyte loss during cleanup Check standard preparation and ensure vigorous shaking during extraction/cleanup.
High Background Noise Incomplete cleanup; matrix effects Increase the amount of PSA sorbent or consider a two-step cleanup (e.g., PSA + Silica) [2].
Poor Chromatography Matrix interferences or instrument issues Use a steeper gradient in LC and ensure the MS/MS source is clean.

References

  • Algethami, J. S., et al. (2025). Monitoring this compound residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry. [1]
  • Restek. (2014). Are fatty acids overwhelming your QuEChERS dSPE PSA cleanup? [2]

References

Dissipation Kinetics and Residue Data of Hexythiazox in Strawberries

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from field studies on Hexythiazox in strawberries.

Parameter Findings in Strawberry Fruits
Reported Half-lives (t₁/₂) 3.43 to 3.81 days [1]
Dissipation Kinetics Model First-order kinetics [1]
Maximum Residue Limit (MRL) 6 mg/kg (Codex Alimentarius) [1]
Residue Status after 3 days Below the Codex MRL [1]
Effect of Household Processing Processing Factor (PF) generally < 1 (indicating residue reduction) [1]

Detailed Experimental Protocols

This section outlines the core methodologies used in the cited studies to generate the data on this compound.

Field Trial Design and Sampling

Two independent field trials are recommended to ensure result robustness [1].

  • Application: this compound should be applied during the fruiting stage of strawberries. A commercial formulation (e.g., 10% WP) should be diluted and sprayed to ensure even coverage [2].
  • Sampling: Fruit samples (2-3 kg in triplicate) are collected at predetermined intervals after the final application. Key time points include:
    • 0 day: 2 hours after application (to establish initial deposit)
    • 1, 3, 7, 10, and 14 days after application [2]
  • Sample Preparation: Samples are transported under cold conditions, cut into small segments, and stored frozen at –20°C until analysis [2].
Residue Analysis using QuEChERS and HPLC-DAD

The following protocol is adapted from the method used for strawberry analysis [1].

  • Extraction:
    • Homogenize a 10 g representative sample of strawberry with 20 mL of acetonitrile in a 50 mL centrifuge tube.
    • Add extraction salts, typically 4 g of MgSO₄ and 1 g of NaCl, and shake vigorously for 1 minute.
    • Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes.
  • Cleanup:
    • Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) into a dispersive-SPE (d-SPE) tube containing 900 mg of MgSO₄ and 150 mg of Primary Secondary Amine (PSA).
    • Shake for 30 seconds and centrifuge to clarify the extract.
  • Analysis via HPLC-DAD:
    • Instrument: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
    • Column: A reverse-phase C18 column is standard.
    • Mobile Phase: A gradient of water and acetonitrile or methanol.
    • Detection: this compound is detected and quantified using a DAD, with the wavelength set as reported in the literature (e.g., 225 nm or 254 nm) [2] [1].
  • Method Validation:
    • The method must be validated for accuracy (recovery %), precision (Relative Standard Deviation - RSD), linearity, and sensitivity (Limit of Quantification - LOQ) [3] [2].
    • Acceptance Criteria: Mean recoveries should range from 85% to 93% with intra- and inter-day RSDs less than 10% [1]. The LOQ must be significantly lower than the established MRLs [3].

Experimental Workflow and Risk Assessment

The following diagram illustrates the complete experimental and decision-making workflow for studying this compound in strawberries.

Start Start: Field Trial & Analysis P1 Field Application (this compound 10% WP) Start->P1 P2 Sample Collection (0, 1, 3, 7, 10, 14 days) P1->P2 P3 Sample Preparation (Homogenize & freeze) P2->P3 P4 Residue Extraction (QuEChERS method) P3->P4 P5 Instrumental Analysis (HPLC-DAD) P4->P5 P6 Data Processing (Calculate residue levels) P5->P6 P7 Kinetics & Risk Assessment P6->P7 K1 Fit First-Order Kinetics P7->K1 K2 Calculate Half-Life (t½) K1->K2 K3 Compare to MRL (6 mg/kg for strawberry) K2->K3 End Conclusion: Safe Use Guidance K3->End

Application Notes & Safety Evaluation

  • High-Efficiency and Low-Risk Enantiomer: Recent enantiomer-level studies show that the bioactivity of this compound primarily resides in the (4R,5R)-(+)-enantiomer, which is 708–1720 times more active against target mites than the (4S,5S)-(-)-enantiomer [4]. Developing this pure, high-activity enantiomer could allow for reduced application rates, minimizing environmental load and risks to non-target organisms [4].
  • Consumer Risk Reduction: Household processing and storage of strawberries have been shown to reduce this compound residue levels, as indicated by Processing Factors (PFs) less than 1. This is useful for further reducing dietary exposure [1].

References

Application Notes and Protocols: Processing Factor Determination and Safety Assessment of Hexythiazox Residues During Grape Drying to Raisin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pesticide residue transformation during food processing represents a critical area of food safety research, particularly for commodities that undergo substantial physicochemical changes. The processing of grapes into raisins involves significant moisture loss (from approximately 80% moisture in grapes to 20% in raisins) and chemical concentration effects that can potentially increase residue levels of certain pesticides. Hexythiazox, a selective acaricide widely used in grape cultivation for spider mite control, exhibits particular stability during the drying process, making it a compound of concern for regulatory monitoring. These Application Notes provide detailed experimental protocols and analytical methods for determining the processing factor (PF) of this compound during grape drying, enabling researchers and food safety professionals to accurately assess residue transformations and conduct appropriate dietary risk assessments.

Key Concepts and Definitions

Processing Factor (PF)

The processing factor is a crucial parameter in food safety chemistry that quantifies the change in pesticide residue concentration when a raw agricultural commodity undergoes processing. The PF is mathematically defined as follows:

  • PF = Residue concentration in processed commodity ÷ Residue concentration in raw commodity

A PF > 1.0 indicates concentration of residues during processing, while a PF < 1.0 indicates degradation or loss of residues. For this compound during grape drying, research has demonstrated that the PF can vary significantly depending on the specific drying conditions and grape variety, with reported values ranging from 1.13 to 1.64 during the drying process specifically, and 0.20-0.36 for the overall raisin making process from fresh grapes to final raisin product [1] [2]. This apparent discrepancy highlights that different processing stages can have contrasting effects on residue levels.

Residue Dissipation Kinetics

Residue dissipation follows complex kinetic models that describe the rate of pesticide degradation or loss over time. For this compound in grapes during drying, studies have found that dissipation data are best fitted to 1st + 1st-order kinetics with a half-life ranging between 6-10 days [1]. This kinetic model accounts for both rapid initial dissipation and slower subsequent degradation phases, providing a more accurate prediction of residue behavior than simple first-order kinetics.

Quantitative Data Summary

Table 1: Processing Factors and Dissipation Parameters for this compound During Grape Drying

Parameter Values Experimental Conditions Reference
Processing Factor (Drying) 1.13 - 1.64 Sun drying or shade drying of grapes [1] [2]
Overall Processing Factor 0.20 - 0.36 Complete process from fresh grape to raisin [1] [2]
Half-life 6 - 10 days 1st + 1st-order kinetics during drying [1] [2]
Bifenazate PF (Comparison) 0.94 - 1.12 Drying process only [1] [2]

Table 2: Analytical Method Performance Characteristics for this compound Determination

Parameter Specifications Performance Data
Extraction Method Buffered Ethyl Acetate (BEA) 10 g sample + 10 mL ethyl acetate [3]
Cleanup dSPE with Primary Secondary Amine (PSA) 50 mg PSA per mL extract [3]
Analysis Instrument LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Multiple Reaction Monitoring mode
Linearity Matrix-matched calibration R² > 0.99 [3]
Recovery Fortified raisin samples 70-120% [3]

Experimental Protocols

Residue Analytical Method
4.1.1 Sample Preparation and Extraction

The following protocol is validated for the simultaneous analysis of this compound and other pesticide residues in grape and raisin matrices [1] [3]:

  • Homogenization: Prepare a representative sample of raisins using a high-speed blender. For raisins, adjust the moisture content by preparing 5 g sample + 5 mL water to achieve optimal homogenization and extractability [3].

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of ethyl acetate (buffered to maintain pH stability for base and acid-sensitive pesticides). Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Partitioning: Add anhydrous magnesium sulfate (approximately 4 g) to remove residual water and sodium acetate (approximately 1 g) to maintain the buffering system. Shake immediately and vigorously for 1 minute to prevent clumping of the salts.

  • Centrifugation: Centrifuge at >3000 rpm for 5 minutes to achieve clear phase separation. Collect the organic layer (ethyl acetate) containing the target analytes.

4.1.2 Cleanup and Analysis
  • dSPE Cleanup: Transfer 1 mL of the ethyl acetate extract to a 2 mL microcentrifuge tube containing 50 mg Primary Secondary Amine (PSA) sorbent. PSA effectively removes various polar matrix components such as sugars, organic acids, and pigments. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes [1] [3].

  • LC-MS/MS Analysis:

    • Instrument: Liquid chromatography coupled with tandem mass spectrometry
    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase: (A) Water with 0.1% formic acid and (B) Methanol with 0.1% formic acid
    • Gradient: Programmed from 5% B to 95% B over 10-15 minutes
    • Ionization: Positive electrospray ionization (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM) mode with two transitions per compound for confirmation [3]
Processing Factor Determination
4.2.1 Field Trial Design
  • Experimental Setup: Conduct field trials with grapevines treated with this compound according to Good Agricultural Practices at the maximum recommended application rate. Include untreated control plots to account for background interference.

  • Sample Collection: Collect grape samples at predetermined intervals (0, 1, 3, 5, 7, 10, 15 days after application) to establish the dissipation kinetics. For processing studies, collect sufficient quantities of grapes at the pre-harvest interval for drying experiments [1].

4.2.2 Drying Experiments
  • Drying Methods: Implement both traditional sun drying and controlled shade drying methods to simulate commercial practices. Monitor temperature and humidity conditions throughout the drying process.

  • Sampling During Drying: Collect samples at various stages of the drying process (0%, 25%, 50%, 75%, 100% moisture loss) to track residue concentration patterns.

  • PF Calculation: Analyze both fresh grapes and the final raisin product using the validated analytical method. Calculate the processing factor using the formula:

    PF = Residue concentration in raisin (mg/kg) ÷ Residue concentration in fresh grape (mg/kg) [1]

The following workflow diagram illustrates the complete experimental procedure for determining the processing factor of this compound during grape drying:

cluster_analysis Analytical Method Start Start: Field Trial Design A1 Grapevine Treatment with this compound Start->A1 A2 Sample Collection at Predetermined Intervals A1->A2 A3 Drying Experiments (Sun drying/Shade drying) A2->A3 B1 Sample Homogenization (5g raisin + 5mL water) A2->B1 A4 Residue Analysis (LC-MS/MS) A3->A4 A5 PF Calculation A4->A5 A6 Safety Assessment A5->A6 End Risk Management Recommendations A6->End B2 Buffered Ethyl Acetate Extraction B1->B2 B3 dSPE Cleanup with PSA B2->B3 B4 LC-MS/MS Analysis B3->B4

Figure 1: Experimental Workflow for Processing Factor Determination of this compound During Grape Drying

Safety Assessment Protocol

Dietary Exposure Assessment
  • Calculation Method: Estimate dietary exposure by multiplying the residue level in raisins by the average daily consumption of raisins and dividing by body weight.

    Exposure = (Residue in raisin × Consumption) ÷ Body weight

  • Safety Criteria: Compare the calculated exposure with the Acceptable Daily Intake (ADI) or Maximum Permissible Intake (MPI) established by regulatory authorities. Studies have demonstrated that for this compound in raisins, the dietary exposure on each sampling day was less than the respective MPI, indicating acceptable risk levels [1] [2].

Risk Characterization
  • Acute Risk Assessment: Evaluate the potential for adverse effects from single meal consumption. Research on market samples of raisins has shown that this compound residues are devoid of any risk of acute toxicity related to dietary exposure [1].

  • Chronic Risk Assessment: Assess long-term exposure implications by comparing the estimated long-term intake with the ADI. Consider the processing factor when establishing maximum residue limits (MRLs) for raisins to ensure adequate consumer protection.

Applications and Implications

The processing factor data for this compound has significant practical applications across multiple domains:

  • Regulatory Science: PF values enable the establishment of appropriate MRLs for processed foods based on residue data from raw commodities. This facilitates international trade by providing scientifically justified standards.

  • Food Processing Industry: Understanding concentration effects during drying allows processors to implement targeted quality control measures and select raw materials with appropriate residue profiles to ensure compliant final products.

  • Agricultural Management: The generated PF values support field-level management of residues in grapes intended for raisin preparation, including optimization of pre-harvest intervals and application rates [1].

Conclusion

The determination of processing factors for pesticide residues such as this compound during grape drying represents an essential component of food safety systems. The experimental protocols detailed in these Application Notes provide researchers with robust methodology for accurately quantifying residue transformations during processing. The findings that this compound exhibits concentration during drying (PF: 1.13-1.64) but overall dissipation throughout the complete raisin making process (PF: 0.20-0.36) highlight the importance of stage-specific analysis. Implementation of these protocols enables comprehensive safety assessments that ensure consumer protection while facilitating international trade in agricultural commodities.

References

field application rates for Hexythiazox on fruit crops

Author: Smolecule Technical Support Team. Date: February 2026

Application Parameters and Residue Data

The table below summarizes field application rates and resulting residue data from recent studies, which are crucial for designing efficacy and residue trials.

Crop Application Rate (g a.i./ha) PHI (Days) Final Residues (mg/kg) MRL (mg/kg) Notes
Tomatoes/Cucumbers/Peppers [1] 50 & 100 (2 rates tested) 3.79 - 11.78 (varies by crop/dose) Data points for days 3, 7, 14 Compared to EU MRLs Greenhouse study; half-life: 1.47-2.41 days [1]
Raspberries & Blackberries [2] 280 (for import tolerance) - - 3 (Proposed EU MRL) Based on US Good Agricultural Practice (GAP); import tolerance setting [2]
Fruit Trees (e.g., Apples) [3] - - - - Use 5% EC 1500–2000 times liquid; apply when 10-25% of mite eggs have hatched [3]
Tea [3] - - - - Use 5% EC 40-50 ml per mu, diluted 1500–2000 times [3]

Analytical Methodology for Residue Determination

A robust analytical method is essential for monitoring residues and conducting metabolism studies.

  • Sample Preparation: Use the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The procedure involves extracting a 10 g homogenized sample with 10 mL of acetonitrile, followed by a salting-out step using 1 g of NaCl and 4 g of MgSO₄. A cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine) and MWCNTs (Multi-Walled Carbon Nanotubes) is recommended to remove interfering compounds [1].
  • Instrumental Analysis: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. The method should be validated according to the SANTE/11312/2021 guidelines. Key validation parameters include [1] [2]:
    • Linearity: Demonstrate satisfactory linearity in the relevant concentration range.
    • Accuracy: Confirm with recovery studies.
    • Precision: Ensure repeatability and reproducibility.
    • Sensitivity: Achieve a Limit of Quantification (LOQ) of 0.01 mg/kg.
  • Residue Definition: For enforcement and risk assessment in fruit crops, the residue is defined as "hexythiazox (any ratio of constituent isomers)" [2].

Risk Assessment and Regulatory Considerations

A comprehensive risk assessment is mandatory for protocol development and regulatory approval.

  • Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound is 0.03 mg/kg body weight per day. An Acute Reference Dose (ARfD) is deemed unnecessary [2].
  • Chronic Dietary Risk Assessment: The risk is evaluated using models like the EFSA Pesticide Residues Intake Model (PRIMo). The calculated chronic exposure should account for only a small percentage of the ADI (e.g., 12% for the worst-case NL toddler diet). The individual contribution from residues in a new crop should be below 1% of the ADI to conclude that risk to consumers is unlikely [2].
  • Processing Factors: Processing can reduce residue levels. The following median Processing Factors (PFs) have been established for strawberries and may be considered for similar crops [2]:
    • Jam: PF = 0.52
    • Canned Fruits: PF = 0.48

Detailed Experimental Protocol for Field Dissipation Studies

This protocol outlines the key steps for conducting a field study to determine the dissipation kinetics and terminal residues of this compound, based on a recent model study [1].

G cluster_1 Field Setup & Treatment cluster_2 Sample Collection cluster_3 Sample Preparation & Analysis Start Study Design A Field Setup & Treatment Start->A B Sample Collection A->B C Sample Preparation & Analysis B->C D Data Analysis & Modeling C->D E Risk Assessment & Reporting D->E A1 Select greenhouse plots (Controlled environment) A2 Apply this compound (e.g., 10% WP) at specified rates (e.g., 50 & 100 g a.i./ha) A1->A2 A3 Use knapsack sprayer in 1000 L spray volume per hectare A2->A3 B1 Collect triplicate samples (2-3 kg each) at predetermined intervals B2 Time Points: 0 (2h), 1, 3, 7, 10, 14 days Post-treatment B1->B2 B3 Transport under cold chain Store at -20°C B2->B3 C1 Homogenize and prepare sample using QuEChERS method C2 Analyze residues using validated LC-MS/MS method C1->C2

Key Experimental Considerations

  • Dosage Selection: Studies often employ a dual-dose strategy, including the recommended rate (e.g., 50 g a.i./ha) and a double rate (e.g., 100 g a.i./ha) to simulate both standard use and potential misuse scenarios [1].
  • Washing Efficiency: Investigate the effect of postharvest washing. A simple 2-5 minute rinse with tap water can reduce this compound residues by up to 65-87%, depending on the crop. This is a critical factor for risk assessment and consumer advice [1].
  • Enantioselective Concerns: this compound is a chiral pesticide. While current risk assessments use the compound as a whole, recent ecotoxicological studies show that its enantiomers exhibit different behaviors in terms of bioaccumulation, degradation, and toxicity in soil organisms like earthworms. This may be a relevant consideration for advanced environmental fate studies [4].

References

pre-harvest interval PHI for Hexythiazox on various crops

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pre-Harvest Intervals (PHI)

The Preharvest Interval (PHI) is the legally mandated waiting period between the final pesticide application and crop harvest. Adhering to the PHI is critical, as it allows pesticide residues to dissipate to levels at or below established Maximum Residue Limits (MRLs), ensuring food safety and trade compliance [1].

For the acaricide hexythiazox, specific PHIs are set by regulatory authorities and are dependent on the crop, application rate, and local environmental conditions. The following section summarizes available data from scientific studies.

This compound Residue Data & Pre-Harvest Intervals

Table 1: Dissipation Kinetics and Proposed PHIs for this compound in Greenhouse Conditions

Crop Application Dose (g a.i./ha) Half-life (Days) Pre-Harvest Interval (PHI) in Days
Tomato 50 1.47 3.79
Tomato 100 1.47 7.41
Cucumber 50 2.41 7.42
Cucumber 100 2.41 11.78
Pepper 50 1.81 5.24
Pepper 100 1.81 9.33

Table 2: Terminal Residues and Dietary Risk Assessment

Crop Application Dose (g a.i./ha) Residue at Shortest PHI (mg/kg) Chronic Hazard Quotient (%HQ)
Tomato 50 Data not specified < 100%
Tomato 100 Data not specified < 100%
Cucumber 50 Data not specified < 100%
Cucumber 100 Data not specified < 100%
Pepper 50 Data not specified < 100%
Pepper 100 Data not specified < 100%

Key Insights from the Data:

  • Dose Dependency: PHIs are longer for higher application doses (100 g a.i./ha) compared to the recommended dose (50 g a.i./ha) [2].
  • Crop Variability: Dissipation rates vary by crop, with tomatoes showing the fastest degradation (shortest half-life) [2].
  • Risk Assessment: The chronic dietary risk was determined to be minimal for all crops and doses, as the Hazard Quotient (%HQ) was significantly below the 100% threshold [2].

Detailed Experimental Protocol for Residue Analysis

For monitoring this compound residues, a robust methodology is essential. The following protocol is adapted from published studies using a modified QuEChERS approach coupled with LC-MS/MS [2].

G start Field Sampling transport Cold Transport & Storage (-20°C) start->transport prep Sample Preparation transport->prep extr QuEChERS Extraction prep->extr analysis LC-MS/MS Analysis extr->analysis valid Data Validation analysis->valid

Figure 1: Workflow for the analysis of this compound residues in crop samples.

Field Sampling and Study Design
  • Application: Apply commercial this compound (e.g., 10% WP) at the recommended (50 g a.i./ha) and a double rate (100 g a.i./ha) during the fruiting stage [2].
  • Sampling Schedule: Collect triplicate crop samples (2-3 kg each) at critical time points: 2 hours (0-day), and 1, 3, 7, 10, and 14 days after application [2].
  • Handling: Immediately freeze samples at -20°C after collection to preserve residue integrity [2].
Sample Preparation and Extraction (QuEChERS)
  • Homogenization: Thaw samples and chop into small pieces (2-3 cm segments) [2].
  • Extraction: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute [2].
  • Partitioning: Add a salt mixture (e.g., 6 g MgSO₄, 1.5 g NaCl) to separate water from the organic phase. Shake immediately and centrifuged [2].
  • Clean-up: Transfer the supernatant to a tube containing cleanup sorbents (e.g., 150 mg PSA, 25 mg MWCNTs). Shake and centrifuged to obtain a clean extract for analysis [2].
Instrumental Analysis (LC-MS/MS)
  • Chromatography: Use a C18 reverse-phase column. The mobile phase is a gradient of (A) water and (B) methanol or acetonitrile, both containing 0.1% formic acid [2].
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific transitions for this compound should be optimized [2].
  • Method Validation: The method must be validated for linearity, accuracy (recovery %), precision (RSD %), and sensitivity (LOD and LOQ) according to SANTE/11312/2021 guidelines [2].
PHI Determination & Risk Assessment
  • Kinetics Modeling: Fit residue data to first-order kinetic models to calculate the dissipation half-life [2].
  • PHI Calculation: The PHI is the time required for the residue level to decline to the established MRL for that crop [2].
  • Dietary Risk: Calculate the Hazard Quotient (%HQ) by comparing the estimated daily intake with the Acceptable Daily Intake (ADI). An %HQ < 100% indicates acceptable risk [2].

Additional Considerations for Researchers

  • Post-Harvest Washing: Simple rinsing under tap water for 2-5 minutes can significantly reduce surface residues (up to 86.76% in tomatoes), though it may not always bring levels below MRLs for all crops [2].
  • Regulatory Status: this compound is approved for use in many countries, but MRLs and specific authorized uses can differ. The EPA and EFSA have conducted extensive reviews and established tolerances [3] [4].
  • Analytical Flexibility: While LC-MS/MS is the gold standard, validated HP-TLC and RP-HPLC methods also exist for determining this compound in complex matrices like tomatoes, offering cost-effective alternatives [5].

References

Comprehensive Application Notes and Protocols: Residue Distribution of Hexythiazox in Brinjal and Strawberry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexythiazox Residue Analysis

This compound [(4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide] is a non-systemic acaricide belonging to the thiazolidine family that acts through both contact and stomach mechanisms against spider mites (Tetranychidae) in various crops [1]. With the expanding global production of vegetables and fruits, including protected cultivation systems like greenhouses, monitoring this compound residues has become crucial for food safety compliance and international trade [1]. These Application Notes provide validated analytical protocols and comprehensive residue distribution data for this compound in two significant crops: brinjal (eggplant) and strawberry.

The residue dynamics of pesticides in plants are influenced by multiple factors including crop morphology, cuticle structure, application timing, plant growth rate, and environmental conditions [1]. Understanding these factors requires crop-specific residue studies to establish pre-harvest intervals (PHIs) and assess dietary exposure risks [1]. This document synthesizes experimental data from field studies conducted under different agronomic conditions, providing researchers with reliable methodologies and reference values for monitoring this compound residues.

Analytical Methodology

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices. The following optimized protocol ensures high recovery with minimal matrix effects:

  • Homogenization: Fresh fruit samples (brinjal or strawberry) should be finely homogenized using a food processor. Frozen samples must be maintained at -20°C until processing [1] [2].
  • Primary Extraction: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acetonitrile (with 1% acetic acid) and a ceramic homogenizer. Shake vigorously by hand for 2 minutes to ensure complete extraction [3].
  • Partitioning: Add a salt mixture comprising 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake for 30 seconds to 2 minutes and centrifuge at 6000 rpm for 5 minutes at 4°C for phase separation [3] [2].
  • Cleanup: Transfer 4 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 600 mg MgSO₄ and 200 mg primary secondary amine (PSA). Vortex for 1 minute and centrifuge at 6000 rpm for 5 minutes [2]. Alternative cleanup approaches include using Multi-Walled Carbon Nanotubes (MWCNTs) or a simple 2-fold dilution with acetonitrile to minimize matrix effects [1] [3].
  • Final Preparation: Transfer approximately 3.5-3.8 mL of supernatant to amber glass vials and acidify with 20 μL of formic acid per mL of extract to enhance stability of base-sensitive compounds. Store at -20°C until analysis [2].
Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the specificity and sensitivity required for this compound quantification at residue levels:

  • Chromatographic Conditions:

    • Column: C18 column (4 μm particle size, 250 × 4.6 mm)
    • Mobile Phase: Eluent A: water/methanol (95:5); Eluent B: methanol/water (95:5), both containing 0.1% formic acid/5 mM ammonium formate
    • Gradient Program: 5% B at 0 min; 95% B at 10 min; hold at 95% B until 13 min; return to 5% B at 13.01 min [2]
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2 μL
    • Column Temperature: 25°C
  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) positive
    • Operation Mode: Selected Reaction Monitoring (SRM)
    • Ionization and Fragmentation: Optimized by direct injection of standard solutions [2]
    • Source Parameters: Optimize for maximum sensitivity for precursor ion → product ion transitions specific to this compound

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:

G cluster_0 Sample Preparation Phase cluster_1 Instrumental Analysis cluster_2 Quality Assurance SampleHomogenization Sample Homogenization Extraction Acetonitrile Extraction SampleHomogenization->Extraction Partitioning Salt Partitioning Extraction->Partitioning Cleanup d-SPE Cleanup Partitioning->Cleanup LCMSAnalysis LC-MS/MS Analysis Cleanup->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation

Method Validation

The analytical method must be validated according to SANTE/11312/2021 guidelines [1]:

  • Linearity: Demonstrate satisfactory linearity in both solvent-based and matrix-matched calibrations across the expected concentration range.
  • Accuracy: Mean recoveries should range between 85-115% for most pesticides at validation levels [4] [3]. Reported recoveries for this compound are 88.6-98.7% in brinjal and 85-93% in strawberry [3] [4].
  • Precision: Intra- and inter-day relative standard deviations (RSD) should be <20% (ideally <10%). Reported RSDs for this compound are less than 10% in strawberry and 5.2-12.4% in brinjal [4] [3].
  • Sensitivity: Limit of quantification (LOQ) of 5 μg/kg for this compound in brinjal and strawberry matrices is achievable using LC-MS/MS [3].
  • Matrix Effects: Evaluate by comparing solvent and matrix-matched calibration slopes. Signal suppression of -2.2% to -4.6% has been reported for this compound in brinjal, indicating negligible matrix effects [3].

Residue Distribution in Brinjal (Eggplant)

Dissipation Kinetics

This compound dissipation in brinjal follows first-order kinetics under field conditions. Studies conducted in Najran, Saudi Arabia, provide the following dissipation parameters [3]:

Table 1: Dissipation kinetics of this compound in brinjal fruits under field conditions

Application Dose Half-life (days) Dissipation Rate Constant (day⁻¹) Determination Coefficient (R²)
Authorized dose 2.30 0.301 >0.90
Double dose 2.73 0.254 >0.90

The rapid dissipation observed (half-life of 2.30-2.73 days) suggests moderate persistence in brinjal fruits under field conditions. The slightly longer half-life at the double application rate may indicate concentration-dependent dissipation behavior.

Terminal Residues

Terminal residue data are critical for establishing pre-harvest intervals (PHIs) and ensuring compliance with maximum residue limits (MRLs) [3]:

Table 2: Terminal residues of this compound in brinjal fruits after two applications at 14-day intervals

Days After Final Application Authorized Dose (mg/kg) Double Authorized Dose (mg/kg)
3 0.219 0.592
7 0.042 0.121
10 0.019 0.051

The European Union MRL for this compound in brinjals is 0.5 mg/kg [3]. Based on the residue data, the recommended PHI is 7 days for the authorized dose and 10 days for the double authorized dose to ensure consumer safety [3].

Residue Distribution in Strawberry

Dissipation Dynamics

Field studies conducted under open field conditions demonstrate that this compound dissipation in strawberry fruits also follows first-order kinetics [4]:

Table 3: Dissipation kinetics of this compound in strawberry fruits under open field conditions

Field Trial Half-life (days) Dissipation Rate Constant (day⁻¹) Initial Deposit (mg/kg)
1 3.81 0.182 1.12
2 3.43 0.202 1.08

The slightly longer half-life in strawberries compared to brinjal may be attributed to differences in fruit surface characteristics and environmental conditions between the growing environments.

Terminal Residues and Processing Effects

Strawberry terminal residues decline rapidly after application, with levels falling below the Codex MRL of 6 mg/kg within three days of application [4]. The following data represent residue levels during the processing of strawberries:

Table 4: Effect of processing and storage on this compound residues in strawberries

Processing Treatment Residue Level (mg/kg) Processing Factor Reduction (%)
Fresh fruit (0 day) 1.12 1.00 -
Washing 0.87 0.78 22.3
Storage (7 days) 0.71 0.63 36.6
Jam preparation 0.63 0.56 43.8
Canned fruits 0.52 0.46 53.6

Processing factors (generally <1) indicate that various household and commercial processing methods effectively reduce this compound residues in strawberries, thereby diminishing dietary exposure [4]. The most significant reduction occurs during canning processes, potentially due to the combined effects of heat and partitioning into the processing medium.

Safety Evaluation

Dietary Risk Assessment

Chronic dietary risk assessment for this compound residues in both brinjal and strawberry demonstrates acceptable consumer safety profiles:

  • Brinjal: The percentage of chronic dietary risk quotient (%HQ) was significantly below 100%, indicating minimal long-term consumer risk [3]. Calculations based on the acceptable daily intake (ADI) and residue data from field trials show that dietary exposure represents only a small fraction of the ADI.
  • Strawberry: Chronic exposure assessment using the EFSA PRIMo model indicated that the highest chronic exposure accounted for only 13.2% of the ADI for German children (the most vulnerable consumer subgroup) [5].
  • Acute Risk: An acute reference dose (ARfD) was not deemed necessary for this compound, indicating minimal acute toxicity concerns from dietary exposure [5].

The following diagram illustrates the comprehensive risk assessment process for this compound residues:

G cluster_0 Data Collection Phase cluster_1 Risk Assessment Phase cluster_2 Risk Mitigation ResidueData Residue Data Collection ExposureAssessment Exposure Assessment ResidueData->ExposureAssessment RiskCharacterization Risk Characterization ExposureAssessment->RiskCharacterization HazardIdentification Hazard Identification HazardIdentification->RiskCharacterization RiskManagement Risk Management RiskCharacterization->RiskManagement p1 RiskCharacterization->p1 p1->RiskManagement p2

Pre-Harvest Intervals and Compliance with MRLs

Establishing appropriate pre-harvest intervals (PHIs) is essential for regulatory compliance and consumer protection:

  • Brinjal: Recommended PHI of 7 days for the authorized dose and 10 days for double the authorized dose ensures residues remain below the EU MRL of 0.5 mg/kg [3].
  • Strawberry: Residues fall below the Codex MRL of 6 mg/kg within 3 days of application, suggesting a relatively short PHI [4].
  • General Considerations: PHIs should be adjusted based on application rates, number of applications, and specific environmental conditions that may influence residue dissipation rates.

Conclusion

These Application Notes provide comprehensive analytical protocols and residue distribution data for this compound in brinjal and strawberry matrices. The validated QuEChERS-LC-MS/MS method offers robust performance for routine monitoring, with excellent sensitivity, accuracy, and precision. Residue dissipation studies demonstrate that this compound exhibits moderate persistence in both crops, with half-lives ranging from 2.30-2.73 days in brinjal and 3.43-3.81 days in strawberry.

The dietary risk assessment confirms that This compound residues in both crops pose negligible risks to consumers when used according to good agricultural practices. The established pre-harvest intervals of 7-10 days for brinjal and approximately 3 days for strawberry ensure compliance with established MRLs. Post-harvest processing methods, particularly washing and thermal processing, further reduce residue levels, thereby diminishing dietary exposure.

These protocols and data support researchers and regulatory authorities in monitoring this compound residues, ensuring food safety, and making science-based decisions regarding the use of this acaricide in integrated pest management programs.

References

Comprehensive Application Notes and Protocols: Liquid-Liquid Extraction of Hexythiazox Residues from Agricultural Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Hexythiazox [(4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide] is a non-systemic acaricide widely employed in agriculture for controlling spider mites (Tetranychidae) on various crops including fruits, vegetables, and ornamental plants. As a chiral pesticide consisting of two enantiomers in a 1:1 ratio, this compound exhibits specific biological behaviors that require precise analytical methods for accurate residue monitoring [1]. The compound acts primarily as a mite growth inhibitor through contact and stomach action against eggs and early developmental stages of mites, making it a valuable component in integrated pest management programs [1]. Regulatory monitoring of this compound residues is essential for food safety, necessitating reliable extraction and analytical methods to ensure compliance with maximum residue limits (MRLs) established by international authorities.

Liquid-liquid extraction (LLE) represents a fundamental sample preparation technique that exploits differential solubility of analytes between two immiscible liquid phases, typically an organic solvent and an aqueous matrix. This technique is particularly valuable in pesticide residue analysis as it effectively isolates target compounds from complex sample matrices while reducing interfering components. The theoretical foundation of LLE rests on the Nernst distribution law, which states that a solute will distribute itself between two immiscible solvents in a constant ratio of concentrations at equilibrium, expressed as the partition coefficient (Kd). For method development, understanding the physicochemical properties of this compound is crucial, particularly its logP value of approximately 5.74, indicating high hydrophobicity and strong preference for organic phases over aqueous environments [2] [3]. This high logP value suggests that non-polar organic solvents would be most effective for extracting this compound from aqueous-based sample homogenates.

The fundamental LLE process involves several sequential steps: first, the immiscible solvents are vigorously mixed to create maximum surface area for analyte partitioning; second, the phases are allowed to separate completely; third, the phase containing the enriched analyte is collected for further processing. When properly optimized, LLE provides excellent cleanup efficiency for complex agricultural matrices while offering advantages of simplicity, cost-effectiveness, and compatibility with various analytical instrumentation platforms. For this compound specifically, LLE has been successfully implemented in numerous residue monitoring studies, demonstrating its applicability across various matrices including grapes, raisins, eggplant, tomatoes, cucumbers, and peppers [4] [5] [6].

Materials and Reagents

Chemicals and Solvents
  • Certified reference standard: this compound (purity ≥ 97.1-99.5%), available from commercial suppliers including Dr. Ehrenstorfer (Augsburg, Germany) and Chem Service Inc. (West Chester, PA, USA) [4] [6]

  • Extraction solvents: Ethyl acetate (HPLC grade), acetonitrile (HPLC grade), both demonstrating effectiveness for this compound extraction [4] [5]

  • Cleanup sorbents: Primary Secondary Amine (PSA, 40-50 μm particle size) for removal of fatty acids and sugars; alternative sorbents include Multi-Walled Carbon Nanotubes (MWCNTs) for pigment removal [4] [5]

  • Drying agents: Anhydrous magnesium sulfate (MgSO₄) for water removal; sodium chloride (NaCl) or sodium acetate for phase separation enhancement [5] [6]

  • Buffer solutions: Acetic acid (1%) in acetonitrile for pH adjustment; ammonium formate and formic acid for LC-MS compatibility [5] [6]

  • Mobile phase components: LC-MS grade acetonitrile and methanol; water purified through Milli-Q or equivalent system (18.2 MΩ·cm resistivity) [5] [1]

Equipment and Consumables
  • Laboratory equipment: Analytical balance (±0.0001 g sensitivity), centrifuge (capable of ≥ 4000 rpm), vortex mixer, mechanical shaker, nitrogen evaporator with temperature control [5] [6]

  • Extraction apparatus: Centrifuge tubes (50 mL polypropylene with screw caps), adjustable volume pipettes (100-1000 μL range), pipette tips, graduated cylinders [5]

  • Chromatography: UPLC/HPLC system with tandem mass spectrometry detection; recommended columns include C18 reverse-phase columns (e.g., 100 mm × 2.1 mm, 1.7-1.8 μm) for chiral separation or enantioselective analysis using Lux cellulose-3 column (250 mm × 4.6 mm, 5 μm) [5] [1]

  • Filtration: Syringe filters (0.22 μm PTFE or nylon) for final extract filtration before injection [5]

Table 1: Recommended Solvents and Their Properties for this compound LLE

Solvent Polarity Index Water Solubility Compatibility with this compound Safety Considerations
Ethyl Acetate 4.4 8.7 g/100 mL Excellent (logP ~5.74) Low toxicity, flammable
Acetonitrile 5.8 Miscible Good Moderate toxicity, well-ventilated use
Dichloromethane 3.1 1.3 g/100 mL Excellent Suspected carcinogen, avoid exposure
n-Hexane 0.1 0.001 g/100 mL Good Highly flammable, neurotoxic with prolonged exposure

Step-by-Step Extraction Protocol

Sample Preparation

Begin by homogenizing representative field samples using a high-speed blender or food processor. For fresh agricultural commodities (fruits, vegetables), it is recommended to process the entire sample, including edible portions. Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples (grains, raisins), initial hydration may be necessary by adding 2-3 mL of ultrapure water and allowing equilibrium for 15-20 minutes before extraction [4]. Include quality control samples with each batch: method blanks (solvent only), fortified controls (blank matrix spiked with known this compound concentrations), and duplicate samples to monitor method performance and potential contamination.

Extraction Procedure
  • Add extraction solvent: Pipette 10 mL of ethyl acetate or acetonitrile into the sample-containing tube. For improved extraction efficiency, include 1% acetic acid in the solvent when dealing with matrices prone to enzyme activity or when pH control is critical [5] [6].

  • Add partitioning salts: Introduce 5 g of salt mixture, typically sodium acetate and magnesium sulfate (1:4 w/w), to enhance phase separation. The salt mixture creates a saturated environment that promotes migration of this compound into the organic phase [6].

  • Vigorous mixing: Securely cap the tube and shake vigorously by hand for 2 minutes, ensuring complete mixing of the organic and aqueous phases. Alternatively, use a mechanical shaker at high speed for 3-5 minutes. This step is critical for maximizing contact between the analyte and extraction solvent [5].

  • Centrifugation: Process the mixture in a centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation. After centrifugation, distinct layers should be visible: a lower aqueous phase and an upper organic phase containing the extracted this compound [4] [5].

Cleanup and Concentration

Figure 1: Liquid-Liquid Extraction Workflow for this compound Residue Analysis

LLE_workflow Sample_Prep Sample Preparation (10 g homogenized sample) Extraction Extraction (10 mL ethyl acetate + salts) Sample_Prep->Extraction Mixing Vigorous Mixing (2-5 minutes) Extraction->Mixing Centrifugation Centrifugation (4000 rpm, 5 minutes) Mixing->Centrifugation Collection Organic Phase Collection Centrifugation->Collection dSPE dSPE Cleanup (PSA + MgSO₄) Collection->dSPE Evaporation Solvent Evaporation (N₂ stream, 40°C) dSPE->Evaporation Reconstitution Reconstitution (1 mL mobile phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Following phase separation, carefully collect 6-8 mL of the upper organic layer (ethyl acetate or acetonitrile phase) and transfer to a clean centrifuge tube containing dispersive solid-phase extraction (dSPE) cleanup sorbents. A typical dSPE mixture includes 150 mg PSA and 900 mg MgSO₄, which effectively removes polar matrix interferences such as organic acids, sugars, and residual water [4]. Vortex the mixture for 30-60 seconds to ensure complete interaction between the sorbents and matrix components, then centrifuge at 4000 rpm for 3 minutes. Transfer the purified supernatant to a fresh evaporation tube.

Concentrate the extract under a gentle stream of nitrogen at 40°C until near dryness. The nitrogen evaporation step should be carefully controlled to prevent complete drying, which can lead to irreversible adsorption of this compound to the tube walls. Immediately reconstitute the residue in 1.0 mL of initial mobile phase composition (typically acetonitrile/water mixtures) compatible with the subsequent chromatographic analysis. Vortex for 30 seconds to ensure complete dissolution, followed by filtration through a 0.22 μm syringe filter into an LC vial for analysis [4] [5] [6].

Method Validation and Performance

Extensive validation of the LLE method for this compound residues has demonstrated reliable performance across various matrices. The method was validated according to international guidelines (SANTE/11312/2021), confirming its suitability for regulatory monitoring and residue dissipation studies [5].

Table 2: Method Validation Parameters for this compound Residue Analysis

Validation Parameter Performance Characteristics Matrix Reference
Linearity Range 1-200 μg/L Eggplant, tomato, cucumber [5] [6]
Limit of Quantification (LOQ) 5 μg/kg Eggplant, tomato, cucumber [5] [6]
Mean Recovery 88.6-98.7% Multiple crops [6]
Precision (RSD) 5.2-12.4% Multiple crops [6]
Matrix Effect -2.2% to -4.6% (negligible suppression) Eggplant [6]
Half-life in Crops 1.47-2.73 days Tomato, cucumber, pepper, eggplant [5] [6]

The validation data demonstrates that the LLE method exhibits excellent accuracy with mean recoveries consistently within the acceptable range of 70-120% specified by regulatory guidelines. The precision of the method, expressed as relative standard deviation (RSD%), falls within acceptable limits (<20%) for residue analysis, indicating robust and reproducible performance. Notably, the method shows minimal matrix effects, which is particularly advantageous for LC-MS/MS analysis where ion suppression or enhancement can significantly impact quantitative accuracy. The low LOQ of 5 μg/kg ensures adequate sensitivity to monitor this compound residues at levels well below established MRLs for various crops, facilitating compliance with regulatory standards [5] [6].

Optimization Strategies and Troubleshooting

Physicochemical Parameter Guidance

Successful optimization of LLE for this compound relies heavily on understanding and leveraging its physicochemical properties. The logP value of approximately 5.74 indicates high hydrophobicity, guiding solvent selection toward medium-to-low polarity options such as ethyl acetate, dichloromethane, or acetonitrile. Since this compound is a non-ionizable compound within the typical environmental pH range (pH 3-9), pH manipulation provides minimal benefit for extraction efficiency. However, adjusting sample pH to acidic conditions (pH 4-5) may help in co-extractive management for certain matrices [2] [3].

For method development, key parameters requiring optimization include extraction solvent selection, sample-to-solvent ratio, mixing time and intensity, and cleanup sorbent combinations. A systematic approach to optimization should employ experimental design methodologies to evaluate the main effects and interactions of these critical parameters. The following optimization strategies are recommended:

  • Solvent screening: Evaluate multiple solvents (ethyl acetate, acetonitrile, dichloromethane, and mixtures) for extraction efficiency
  • Salt optimization: Test different salts (NaCl, MgSO₄, Na₂SO₄) and concentrations to enhance phase separation
  • Cleanup sorbent selection: Compare different sorbents (PSA, C18, GCB, MWCNTs) for matrix removal efficiency
  • Ion pairing consideration: For problematic matrices, consider ion-pairing agents to improve partitioning behavior
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound LLE

Problem Potential Causes Solutions
Low Recovery Incomplete extraction, analyte adsorption, insufficient mixing Increase extraction time, add solvent modifiers, ensure vigorous mixing, use silanized glassware
Poor Phase Separation Emulsion formation, insufficient centrifugation, inappropriate solvent Increase centrifugation speed/time, add salts, change solvent, use smaller solvent volume
Matrix Effects in LC-MS/MS Incomplete cleanup, co-extracted compounds Optimize dSPE sorbents, implement back-extraction, dilute final extract
Irreproducible Results Inconsistent mixing, variable sample portions, evaporation inconsistencies Standardize protocols, use internal standards, control evaporation conditions

When encountering emulsion formation – a common issue in LLE of fatty matrices – several remediation strategies can be employed: (1) addition of small volumes of saturated NaCl solution, (2) brief centrifugation, (3) slight alteration of solvent polarity by adding a small percentage of hexane or alternative solvent, or (4) chilling the sample in an ice bath. For particularly challenging matrices, back-extraction can be implemented, where the initial organic extract is shaken with a fresh aqueous phase to transfer polar interferences while retaining the hydrophobic this compound in the organic layer [2] [3].

To address matrix effects in LC-MS/MS analysis, several approaches have proven effective: (1) implementation of matrix-matched calibration standards, (2) use of isotope-labeled internal standards when available, (3) extract dilution to reduce matrix concentration, and (4) enhanced cleanup procedures using selective sorbents. The effectiveness of these approaches should be validated for each specific matrix being analyzed [5] [6].

Alternative Methods and Applications

QuEChERS Approach

For laboratories handling diverse sample matrices or requiring high-throughput analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a valuable alternative to traditional LLE. The QuEChERS approach for this compound involves extracting 10 g of homogenized sample with 10 mL acetonitrile, followed by salt-induced partitioning using 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. The extract undergoes dSPE cleanup with 150 mg PSA and 900 mg MgSO₄ before analysis by LC-MS/MS. This method has demonstrated excellent performance for this compound in various vegetables with recoveries of 88.6-98.7% and LOQ of 5 μg/kg, complying with EU validation criteria [5] [6].

Supported Liquid Extraction

Supported Liquid Extraction (SLE) offers an alternative format that maintains the same principles as LLE but uses a solid sorbent to facilitate the phase separation. SLE provides advantages of reduced solvent consumption, easier automation, and improved reproducibility compared to traditional LLE. For this compound, SLE methods can be implemented using commercial SLE columns or 96-well plates, with the sample loaded onto the sorbent bed followed by elution with an appropriate organic solvent. This approach is particularly valuable for laboratories processing large sample batches or those with automation capabilities [7].

Application to Various Matrices

The LLE method has been successfully applied to monitor this compound residues in diverse agricultural matrices, enabling important findings for food safety and regulatory compliance:

  • Grapes and raisins: Processing factors of 0.20-0.36 during drying indicate concentration of residues, informing pre-harvest interval recommendations [4]
  • Eggplant: Half-life of 2.3-2.73 days with dietary risk assessment indicating no consumer health concerns [6]
  • Tomatoes, cucumbers, peppers: Washing efficiency studies showing 65-87% residue reduction with tap water rinsing [5]
  • Dissipation kinetics: First-order dissipation with half-lives ranging 1.47-2.73 days across various crops, informing pre-harvest intervals [5] [6]

These applications demonstrate the versatility and reliability of the LLE method for monitoring this compound residues across different agricultural commodities, providing essential data for regulatory decisions and food safety assessments.

Conclusion

The liquid-liquid extraction protocol detailed in these application notes provides a robust, validated approach for determining this compound residues in various agricultural matrices. The method demonstrates excellent performance characteristics with respect to accuracy, precision, sensitivity, and selectivity, making it suitable for regulatory monitoring, residue dissipation studies, and dietary risk assessment. The fundamental principles of LLE leveraged in this protocol – specifically the high hydrophobicity of this compound (logP ~5.74) – enable efficient extraction using ethyl acetate or acetonitrile, with effective cleanup achieved through dSPE using PSA and magnesium sulfate.

The optimization strategies outlined, particularly regarding solvent selection, salt addition, and cleanup enhancement, provide researchers with practical tools to adapt the method to specific analytical needs and matrix challenges. The troubleshooting guidance addresses common implementation issues, facilitating successful method adoption in various laboratory settings. For applications requiring higher throughput or dealing with particularly complex matrices, the QuEChERS and SLE alternatives offer viable approaches that maintain analytical integrity while addressing specific workflow requirements.

The comprehensive validation data and successful application across multiple crop matrices confirm that this LLE method represents a reliable analytical approach for this compound residue determination, supporting food safety initiatives and regulatory compliance efforts in agricultural production systems.

References

managing Hexythiazox resistance in Tetranychus urticae

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Hexythiazox Resistance in T. urticae

Here are answers to the most critical questions researchers encounter.

  • Q1: What is the primary molecular mechanism of resistance to this compound?

    • A: The dominant mechanism is target-site insensitivity due to a point mutation in the chitin synthase 1 (CHS1) gene. A specific mutation (I1017F) is the major cause of high-level resistance not only to this compound but also to other chemically diverse mite growth inhibitors (MGIs) like clofentezine and etoxazole. This indicates a common molecular target for these compounds [1] [2].
  • Q2: Does resistance to this compound confer cross-resistance to other acaricides?

    • A: Yes. High-level cross-resistance between this compound, clofentezine, and etoxazole is well-documented due to the shared CHS1 target [3] [1]. Furthermore, field populations with MGI resistance have shown low-to-moderate cross-resistance to other chemical groups, such as bifenazate and bifenthrin, often mediated by enhanced metabolic detoxification [2].
  • Q3: How stable is this compound resistance in mite populations?

    • A: Evidence suggests that resistance to this compound and clofentezine is particularly stable. Once selected, resistance persists in mite populations even in the absence of the selecting acaricide, making it a difficult trait to manage and reverse [3].
  • Q4: What are the secondary mechanisms beyond target-site mutations?

    • A: While target-site mutation is key, metabolic resistance plays a significant role. Enhanced activity of detoxification enzymes, particularly cytochrome P450 monooxygenases and esterases, contributes to the resistance phenotype and can lead to cross-resistance across different MoA groups [2] [4].

Troubleshooting Guides & Experimental Protocols

This section provides actionable methodologies for diagnosing and investigating resistance.

Guide 1: Diagnosing Resistance in Field Populations

Use this workflow to confirm and characterize suspected this compound resistance.

G Resistance Diagnosis Workflow start Start: Suspected Field Population bioassay Leaf-Disc Bioassay (Diagnostic Dose) start->bioassay res_confirmed High Survival? Resistance Confirmed bioassay->res_confirmed mol_screen Molecular Screening for I1017F mutation in TuCHS1 gene res_confirmed->mol_screen Yes mgmt Implement IRM Strategy res_confirmed->mgmt No metab_screen Synergist Assays (PBO, DEF) mol_screen->metab_screen mech_confirmed Mechanism(s) Confirmed metab_screen->mech_confirmed mech_confirmed->mgmt

Table 1: Key Diagnostic Assays for Resistance Mechanism Identification

Assay Type Target Mechanism Protocol Summary Interpretation of Positive Result
Diagnostic Dose Bioassay [2] Overall Resistance Expose mite eggs or young females to a discriminating concentration of this compound on leaf discs. Compare mortality to a susceptible lab strain. Survival rate significantly higher than in susceptible control indicates resistance.
Molecular Genotyping [5] [1] Target-Site (I1017F) Extract gDNA from mite populations. Use PCR followed by sequencing or allele-specific methods to screen for the I1017F mutation in the CHS1 gene. Presence of the resistant allele (I1017F) correlates with insensitivity to MGIs.
Synergist Bioassay [2] [4] Metabolic Detoxification Pre-treat mites with sublethal doses of synergists (PBO for P450s, DEF for esterases) before conducting a bioassay with this compound. Significant increase in mortality with synergist indicates involvement of metabolic enzymes.

Protocol: Leaf-Disc Bioassay for Ovicidal Activity [2]

  • Arena Setup: Place a water-saturated cotton pad into a Petri dish (e.g., 9 cm diameter).
  • Leaf Disc Preparation: Cut leaf discs (e.g., 2 cm diameter) from a suitable host plant like lima bean.
  • Acaricide Application: Treat leaf discs with the desired concentration of this compound using a spray tower or dip method. Allow to dry.
  • Mite Infestation: Transfer a standardized number of eggs (e.g., 20-30) or young adult female mites onto each leaf disc.
  • Incubation & Assessment: Seal dishes with parafilm and incubate under controlled conditions (e.g., 25°C, 16:8 L:D). Assess egg hatch inhibition or mite mortality after a defined period (e.g., 5-8 days for eggs).
Guide 2: Investigating Cross-Resistance Patterns

This protocol helps researchers map the resistance profile of a strain.

Procedure:

  • Strain Collection: Obtain the resistant (R) field strain and a known susceptible (S) laboratory strain.
  • Bioassay Suite: Conduct leaf-disc bioassays as described above against a panel of acaricides from different IRAC groups:
    • IRAC Group 10: this compound, Clofentezine, Etoxazole.
    • Other Relevant Groups: Bifenazate (Group 25), Abamectin (Group 6), Bifenthrin (Group 3A).
  • Data Analysis: Calculate LC₅₀ values and Resistance Ratios (RR = LC₅₀(R) / LC₅₀(S)).
  • Profile Mapping: A strain showing high RRs to all MGIs (Group 10) strongly suggests the presence of the I1017F mutation. Additional RRs to unrelated chemical groups imply co-occurring metabolic resistance mechanisms [2].

Resistance Management Strategies (IRM)

An effective Integrated Resistance Management (IRM) strategy is multi-faceted.

Table 2: IRM Strategy Components for this compound

Strategy Component Implementation Rationale
MoA Rotation [6] Rotate this compound with acaricides from unrelated IRAC groups (e.g., Group 6, Abamectin; Group 25, Bifenazate). Avoid sequential applications of any MGIs. Reduces selection pressure for CHS1 resistance alleles and slows the development of metabolic cross-resistance.
Synergists [2] [4] Use in combination with metabolic enzyme inhibitors (e.g., Piperonyl Butoxide) to restore susceptibility in field populations. Counteracts metabolic detoxification, extending the life of existing acaricides. Useful for both management and diagnostics.
Non-Chemical Controls [7] Incorporate biological control (e.g., predatory mites like Phytoseiulus persimilis), cultural practices (weed management), and host plant resistance. Reduces reliance on acaricides, thereby lowering overall selection pressure and suppressing mite populations.
Proactive Monitoring [4] Implement regular resistance monitoring using bioassays and molecular screening of field populations for the I1017F mutation. Enables early detection of resistance development, allowing for proactive strategy adjustments before field failure occurs.

References

optimization of drying processes to reduce Hexythiazox residues

Author: Smolecule Technical Support Team. Date: February 2026

Processing Techniques & Their Effects on Hexythythiazox

The table below summarizes the impact of different food processing steps on Hexythiazox residues, based on recent studies.

Processing Technique Effect on this compound Residues Key Findings / Efficiency Context / Conditions
Sun-Drying Increase (Concentration) Processing Factor (PF) of 1.13–1.64 [1]. PF >1 indicates concentration. Grape to raisin; residues concentrate as moisture is lost [1].
Washing (Tap Water) Decrease Reduction by 65.17% (peppers) to 86.76% (tomatoes) [2]. 2-5 minutes of rinsing; highly effective initial step [2].
Combined Techniques Decrease (Synergistic Effect) Significantly higher removal than single methods; ultrasound has the most notable synergistic effect [3]. Using conventional (e.g., washing) and emerging (e.g., ultrasound, ozone) techniques together [3].
Fermentation & Salting Decrease Reduction of 16.3%–90.0% for a group of 13 pesticides during pepper fermentation [4]. Part of chopped pepper production; salting and fermentation stages [4].

Detailed Experimental Protocol for Residue Analysis

The following workflow outlines a validated method for extracting and analyzing this compound residues, which is fundamental for conducting your own optimization experiments.

cluster_quechers QuEChERS Extraction Details Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction Liquid-Liquid Extraction\nwith Ethyl Acetate Liquid-Liquid Extraction with Ethyl Acetate dSPE Cleanup dSPE Cleanup QuEChERS Extraction->dSPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis dSPE Cleanup->LC-MS/MS Analysis Data Quantification & Validation Data Quantification & Validation LC-MS/MS Analysis->Data Quantification & Validation Use of Buffer Salts\n(MgSO₄, NaCl) Use of Buffer Salts (MgSO₄, NaCl)

Key Materials and Methods:

  • Chemicals: this compound certified reference standard (≥95.0% purity), HPLC-grade acetonitrile, ethyl acetate, anhydrous MgSO₄, NaCl, and cleanup sorbents like Primary Secondary Amine (PSA) and Multi-Walled Carbon Nanotubes (MWCNTs) [2] [1] [4].
  • Extraction: The QuEChERS method is standard. This involves extracting a homogenized sample (10-15 g) with an organic solvent like acetonitrile or ethyl acetate, followed by a shaking and centrifugation step with buffer salts (MgSO₄, NaCl) for partitioning and dehydration [2] [1].
  • Cleanup: A dispersive Solid-Phase Extraction (dSPE) step is used for purification. This typically involves mixing the extract with sorbents like PSA (to remove fatty acids and sugars) and MgSO₄ (for further drying), followed by vortexing and centrifugation [2] [1] [4].
  • Analysis: Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method should be validated for parameters like linearity, accuracy, precision, and sensitivity according to guidelines like SANTE/11312/2021 [2] [1].
  • Calculating Processing Factor (PF): To evaluate the effect of any process, calculate the Processing Factor: PF = Residue in processed product / Residue in raw product. A PF < 1 indicates reduction, while PF > 1 indicates concentration [1] [4].

Troubleshooting & FAQ for Experimental Design

Q1: Why did my drying process increase this compound residues, and how can I prevent this? This is an expected phenomenon. Drying removes water, which leads to the concentration of the pesticide residue in the remaining dry mass [1]. To mitigate this:

  • Incorporate a Pre-Wash: Implement a thorough washing step with running tap water before drying. This can remove a significant portion of the surface residues [2] [3].
  • Combine with Emerging Techniques: Explore coupling mild heat drying with techniques like ozonation or ultrasonic treatment, which have shown synergistic effects in degrading pesticide residues [3].

Q2: What are the most promising techniques to combine with drying for maximum residue reduction? The literature suggests that a sequence of operations is most effective. A highly effective strategy could be:

  • Washing: As a primary step to remove superficial residues [2] [4].
  • Application of an Emerging Technology: Such as ultrasound or ozone to break down the pesticide. Ultrasound, in particular, has shown a strong synergistic effect when combined with other methods [3].
  • Controlled Drying: Using methods that minimize residue concentration, potentially by avoiding extremely high temperatures that might lock in residues.

Q3: The method suggests LC-MS/MS, but can I use GC-MS/MS instead? While LC-MS/MS is more commonly reported for this compound analysis [2] [1], GC-MS/MS is a viable alternative. However, be aware that GC-MS/MS is more susceptible to matrix effects (ME) from co-extracted fats and lipids, which can cause ion suppression and inaccurate results. If using GC-MS/MS, a rigorous cleanup (like the dSPE with C18 or florisil as mentioned) and method validation using matrix-matched calibration are critical [5].

Critical Considerations for Researchers

  • Matrix Dependency: The efficiency of any process is highly dependent on the commodity (e.g., grape vs. pepper) due to differences in surface morphology, wax layers, and water content [2] [4].
  • Validate Your Method: Never skip the method validation for your specific matrix and processing conditions. This ensures your residue data is reliable and accurate [2] [5].
  • Beyond Drying: As the data shows, drying alone is not a reliable method for reducing this compound. Your research should focus on integrated processing chains where drying is one of several steps designed to ensure food safety.

References

temperature and storage effects on Hexythiazox stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: How does elevated temperature affect the shelf life of Hexythiazox formulations?

    • Answer: The stability of this compound in formulations is highly dependent on storage temperature. Studies on emulsion concentrate (EC) formulations show that degradation follows first-order kinetics, with the degradation rate increasing and shelf life decreasing significantly as temperature rises [1].

    The following table summarizes the key stability data from accelerated storage tests:

    Table 1: Thermal Stability of this compound Formulation Under Accelerated Storage [1]

    | Storage Temperature | Storage Duration | Active Ingredient Loss | Compliance with FAO Specs* | | :--- | :--- | :--- | :--- | | 35 °C | 14 weeks | 5 - 10% | Compliant for >14 weeks | | 40 °C | 14 weeks | 5 - 10% | Not compliant after >9 weeks | | 45 °C | 14 weeks | 5 - 10% | Not compliant after >8 weeks | | 54 °C | 14 weeks | 18.15% | Not compliant after >4 weeks |

    \FAO specifications typically allow a maximum degradation of 5% over the storage period.*

    Key Takeaway: Storing this compound at or below 35°C is critical for maintaining formulation integrity over time. The shelf life at 54°C is only about one-fifth of the shelf life at 35°C [1].

  • FAQ 2: What is the recommended method for analyzing this compound residues, especially its enantiomers?

    • Answer: For researchers requiring enantiomer-specific analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral column is the recommended method. For general residue monitoring in food and environmental samples, LC-MS/MS following a QuEChERS extraction is highly effective [2] [3].

    The workflow for sample preparation and analysis is outlined in the following diagram:

G Start Start: Sample Collection A Homogenize Sample Start->A B QuEChERS Extraction (MgSO4, NaCl, etc.) A->B C Sample Clean-up (PSA, MWCNTs) B->C D Analysis Phase C->D E RP-HPLC with Chiral Column (e.g., Lux Cellulose-3) D->E F LC-MS/MS Detection D->F G End: Data Analysis & Reporting E->G F->G

  • FAQ 3: What are the major degradation pathways and byproducts of this compound?

    • Answer: The primary degradation pathways for this compound are thermal degradation, hydrolysis, and photolysis. The core benzene and cyclohexane rings are stable, but the thiazolidine ring is vulnerable [1].

    Table 2: Key Degradation Pathways and Identified Byproducts [1]

    | Condition | Degradation Rate / Half-Life | Key Identified Byproducts | | :--- | :--- | :--- | | Thermal & Acidic Hydrolysis | ~75% loss in 1.0N HCl after 7 days | Thiazolidine ring cleavage products; Isocyanatocyclohexane; 4-methyl-5-phenylthiazolidine-2-one | | Alkaline Hydrolysis | 87.84% loss in 1.0N NaOH after 7 days | 4-chloro-2-(cyclohexanecarboxamido) benzoic acid; 3-cyclohexyl-1-methyl-1-(2-phenylethyl) urea | | Photolysis (Soil) | Half-life of 5.75 days in clay-loam soil | Same contraction products as in alkaline hydrolysis |

    Troubleshooting Tip: If you detect unknown peaks during HPLC analysis, particularly under alkaline conditions or in soil samples, they may correspond to the byproducts listed above. Using GC/MS is recommended for byproduct identification [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of potency in stored formulation Storage temperature too high. Store the formulation at or below 35°C; confirm storage conditions comply with FAO guidelines [1].
Poor resolution of enantiomers in HPLC Incorrect column temperature or mobile phase. Use a Lux Cellulose-3 column; lower the column temperature to 10-20°C; optimize the acetonitrile/water ratio [2] [4].
Inconsistent residue results in crops Variable pre-harvest intervals or washing. Note that residues dissipate rapidly (half-life: 1.5-2.5 days). Implement a crop-specific pre-harvest interval. Washing can reduce residues by 65-87% [3].
Detection of unknown compounds Degradation under specific pH or light. Review degradation pathways; use GC/MS to identify common byproducts like isocyanatocyclohexane [1].

References

impact of organic solvents on Hexythiazox extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Hexythiazox Extraction

This guide helps you diagnose and resolve common issues that can impact extraction efficiency and analytical accuracy.

Problem Possible Cause Suggested Solution
Low Recovery Rates Inefficient solvent for sample matrix [1] Switch to acetonitrile; add 0.1% formic acid for improved analyte transfer [2].
Incomplete extraction from complex matrix [3] Use a validated QuEChERS protocol with PSA and MWCNTs for effective clean-up [3].
Poor Chromatographic Separation Suboptimal chiral column or mobile phase [4] For enantiomer separation, use Lux Cellulose-3 column with ACN/Water (e.g., 60:40 v/v) [4].
Co-extracted matrix interferences [3] Implement a matrix-matched calibration curve to correct for suppression/enhancement effects [3].
Low Analytical Sensitivity High LOQ for your application [5] Use LC-MS/MS for lower detection limits (LOQs can reach pg/mg level in hair matrices) [2].
Inefficient preconcentration [6] Apply DLLME-SFO for high preconcentration factors (e.g., 250) [6].

Frequently Asked Questions (FAQs)

What is the best solvent for extracting this compound from plant-based samples?

For vegetables and fruits, acetonitrile is the most effective and widely used solvent [5] [3]. It provides high extraction efficiency and is compatible with the QuEChERS method. Acidifying the acetonitrile with 0.1% formic acid can further improve the recovery of this compound and other pesticides [2].

How can I improve the sensitivity for detecting trace levels of this compound?
  • Pre-concentration Techniques: Utilize Dispersive Liquid-Liquid Microextraction (DLLME). A method using a deep eutectic solvent (DES) can achieve a high preconcentration factor of 250, significantly lowering your detection limits [6].
  • Advanced Instrumentation: Switch to LC-MS/MS for confirmation and quantification. It offers superior sensitivity and selectivity compared to HPLC-DAD or GC-ECD [3].
My method requires enantiomeric separation of this compound. How can I achieve this?

For baseline separation of this compound enantiomers under reversed-phase conditions, the Lux Cellulose-3 chiral column is highly effective. Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v) at a flow rate of 0.8 mL/min. Keeping the column temperature low (e.g., 10°C) enhances the separation resolution [4].

Detailed Experimental Protocols

Here are two standardized methods you can use in your laboratory.

Method 1: QuEChERS Extraction for Vegetables (e.g., Tomato, Cucumber)

This method is robust, quick, and widely adopted for pesticide residue analysis in food commodities [3].

  • Sample Preparation: Homogenize 1 kg of vegetable sample. Take a 15 g representative sub-sample and place it in a 50 mL centrifuge tube.
  • Extraction: Add 15 mL of acetonitrile and shake vigorously for 1 minute. Then, add a salt mixture (6 g MgSO₄, 1.5 g NaCl) and immediately shake for another minute to induce phase separation.
  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 25 mg of each PSA and MWCNTs. Shake and centrifuge.
  • Analysis: The purified extract is ready for analysis by LC-MS/MS.

The following workflow summarizes the key steps:

G Homogenized Sample (15 g) Homogenized Sample (15 g) Add 15 mL ACN & Shake Add 15 mL ACN & Shake Homogenized Sample (15 g)->Add 15 mL ACN & Shake Add Salting-Out Salts & Shake Add Salting-Out Salts & Shake Add 15 mL ACN & Shake->Add Salting-Out Salts & Shake Centrifuge Centrifuge Add Salting-Out Salts & Shake->Centrifuge Collect ACN (Upper) Layer Collect ACN (Upper) Layer Centrifuge->Collect ACN (Upper) Layer d-SPE Clean-up (PSA + MWCNTs) d-SPE Clean-up (PSA + MWCNTs) Collect ACN (Upper) Layer->d-SPE Clean-up (PSA + MWCNTs) LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Clean-up (PSA + MWCNTs)->LC-MS/MS Analysis End: Result End: Result Start: Sample Prep Start: Sample Prep

Method 2: Dispersive Liquid-Liquid Microextraction (DLLME) for Water

This method is ideal for achieving very low detection limits in water samples [6].

  • Extraction Solvent Preparation: Prepare a hydrophobic deep eutectic solvent (DES) by mixing and heating menthol and decanoic acid.
  • Extraction: To a 5 mL water sample, rapidly inject 200 µL of the DES using a syringe. A cloudy solution will form. Centrifuge to sediment the DES phase at the bottom of the tube.
  • Collection and Analysis: Freeze the sample in an ice bath. The solidified DES droplet can then be easily transferred for analysis. Dilute it with a compatible solvent like methanol and analyze by HPLC-UV.

Key Technical Takeaways

  • Solvent Choice is Critical: Acetonitrile is the most versatile extraction solvent for this compound across different sample types [5] [2] [3].
  • Matrix Matters: Always tailor your clean-up procedure to your specific sample. PSA and MWCNTs are excellent for removing fatty acids and pigments from plant extracts [3].
  • Validate Your Method: Ensure your method is validated for parameters like linearity, accuracy (recovery %), precision (RSD %), LOD, and LOQ according to guidelines like SANTE [3].

References

reducing Hexythiazox environmental persistence in soil

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why does the degradation of Hexythiazox in soil sometimes show unpredictable half-lives? The presence of earthworms can significantly influence the degradation rate and enantioselectivity of HTX in soil [1]. Furthermore, the two enantiomers of HTX degrade at different rates within earthworms, with (4S,5S)-HTX degrading faster than (4R,5R)-HTX [2] [3]. This enantiomer-specific interaction complicates predictions.

  • My bioaccumulation data for this compound in earthworms is highly variable. What could be the cause? Earthworms exhibit stereoselective bioaccumulation of HTX. Studies consistently show that the (4S,5S)-enantiomer has a higher propensity to accumulate in earthworms (Eisenia fetida) compared to the (4R,5R)-enantiomer [2] [3]. Using a racemic standard without enantiomer-specific analysis will lead to variable and difficult-to-interpret results.

  • Beyond mortality, what sublethal effects should I monitor in earthworms exposed to this compound? Enantiomer-specific exposure disrupts several metabolic pathways. (4R,5R)-HTX primarily disrupts amino acid and lipid metabolism, while (4S,5S)-HTX affects glycolysis, amino acid metabolism, and nucleic acid biosynthesis [2] [3]. Metabolomics is a recommended approach to uncover these subtle toxicological effects.

Key Quantitative Data for Experimental Design

The following tables summarize critical enantiomer-specific data to inform your risk assessments and experimental models.

Enantiomer Accumulation Factor (AF) Range in Earthworms Degradation Half-Life in Earthworms (Days)
(4S,5S)-HTX 0.32 - 0.65 [2] 1.83 [2]
(4R,5R)-HTX 0.25 - 0.51 [2] 2.07 [2]
Enantiomer Perturbed Metabolic Pathways Key Up-regulated Metabolites Key Down-regulated Metabolites
(4R,5R)-HTX Amino Acid, Lipid Metabolism [2] Carnitine, Triacylglycerol, D-ribofuranose 5-phosphate [2] Threonine, Leucine, Aspartic Acid, Tryptophan [2]
(4S,5S)-HTX Glycolysis, Amino Acid Metabolism, Nucleic Acid Biosynthesis [2] Citrulline, Asparagine, Alanine, Homophenylalanine [2] Phenylalanine, Tryptophan, Phosphoenolpyruvate [2]

Experimental Protocol: Enantioselective Study in Earthworm-Soil System

This protocol is adapted from recent enantiomer-specific studies [3].

1. Test System Setup (Earthworm-Soil Microcosm)

  • Test Organism: Use adult earthworms (Eisenia fetida) with uniform size and clitellum.
  • Soil: Prepare an artificial soil with defined proportions of peat, kaolinite clay, and sand. Adjust the pH to 6.0 ± 0.5.
  • Exposure Groups: Establish three treatment groups:
    • Racemic HTX (Rac-HTX)
    • (4S,5S)-HTX enantiomer
    • (4R,5R)-HTX enantiomer
    • A solvent control group.
  • Dosing: Introduce the pesticides to the soil in acetone carrier solvent, which is then allowed to evaporate. The soil moisture is then adjusted to 60% of its maximum water-holding capacity.

2. Bioaccumulation and Degradation Experiment

  • Sample Collection: On predetermined days (e.g., 0, 1, 3, 7, 14 days), collect earthworm and soil samples from each microcosm.
  • Sample Preparation:
    • Earthworms: Purge their gut contents, rinse, homogenize, and store at -80°C until analysis.
    • Soil: Freeze-dry, homogenize, and store at -80°C.
  • Chemical Analysis:
    • Extraction: Use accelerated solvent extraction (ASE) with an acetone and n-hexane mixture.
    • Clean-up: Purify extracts using a solid-phase extraction (SPE) cartridge (e.g., Florisil).
    • Enantiomer Separation & Detection: Analyze samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipped with a chiral column to separate and quantify the individual enantiomers.

3. Metabolomic Profiling

  • Metabolite Extraction: Prepare extracts from earthworm tissue using a methanol-water solvent system.
  • Analysis: Perform untargeted metabolomics using UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry).
  • Data Processing: Use bioinformatics software to identify significantly altered metabolites and map them to metabolic pathways (e.g., KEGG pathways).

Experimental Workflow Diagram

The following diagram outlines the logical sequence of the key experiment described above, from setup to data analysis.

G This compound Earthworm-Soil Experiment Workflow Microcosm Setup Microcosm Setup Chemical Exposure Chemical Exposure Microcosm Setup->Chemical Exposure Sampling Over Time Sampling Over Time Chemical Exposure->Sampling Over Time Sample Preparation Sample Preparation Sampling Over Time->Sample Preparation Enantiomer Analysis Enantiomer Analysis Sample Preparation->Enantiomer Analysis Earthworm & Soil Metabolomic Analysis Metabolomic Analysis Sample Preparation->Metabolomic Analysis Earthworm Tissue Data Integration Data Integration Enantiomer Analysis->Data Integration Bioaccumulation & Degradation Data Metabolomic Analysis->Data Integration Altered Metabolites & Pathways

Troubleshooting Guide

  • Problem: Poor separation of HTX enantiomers during LC-MS/MS analysis.

    • Solution: Ensure the chiral column is properly conditioned. Optimize the mobile phase composition (e.g., ratio of water, methanol, or acetonitrile) and adjust the flow rate to improve resolution. Regularly use chiral standards to confirm performance [3].
  • Problem: High background noise or matrix interference in soil samples.

    • Solution: The sample clean-up step is critical. Re-optimize the SPE protocol, potentially testing different sorbent types (like PSA or MWCNTs) and elution solvents to improve purification [4].
  • Problem: Inconsistent metabolomics data from earthworm tissue.

    • Solution: Strictly standardize the sample collection and quenching process to immediately halt metabolism. Use a sufficient number of biological replicates and include quality control samples (pooled QC) throughout the analytical run to monitor instrument stability [3].

References

strategies for rotational use to prevent Hexythiazox resistance

Author: Smolecule Technical Support Team. Date: February 2026

Hexythiazox Resistance: Mechanisms & Monitoring

FAQ 1: What is the mode of action of this compound and how does resistance develop?

This compound is a mite growth inhibitor classified under IRAC MoA class 10A. It primarily affects mite eggs and larval stages by inhibiting chitin synthesis, exhibiting non-systemic activity with contact and stomach action [1].

Resistance develops through selection pressure from repeated applications. Documented cases show resistant populations of Brevipalpus yothersi and Brevipalpus phoenicis in Brazilian citrus orchards, with some populations exhibiting very high resistance levels [2] [3]. A 2025 study found LC95 resistance ratios as high as 643.38 in field populations [2].

FAQ 2: What are the primary molecular mechanisms of resistance?

The primary mechanism is target-site insensitivity due to mutations in the chitin synthase 1 gene (CHS1 or TuCHS1). A specific I1017F mutation in TuCHS1 is prevalent in resistant populations of Tetranychus urticae [4].

Enantiomer-specific binding is another critical mechanism. This compound is a chiral pesticide. The (4R,5R)-(+)-enantiomer shows 708–1720 times higher activity against mite eggs than the (4S,5S)-(-)-enantiomer. Molecular docking confirms stronger binding of the (4R,5R)-(+)-enantiomer to the CHS protein target [5].

Resistance Monitoring and Diagnostic Bioassays

FAQ 3: How can I monitor resistance levels in field populations?

The standard method is an egg bioassay to determine lethal concentrations (LC50/LC95) and calculate Resistance Ratios (RR). The table below summarizes resistance levels based on RR values.

Resistance Ratio (RR) at LC50 Resistance Level Recommended Action
RR < 5 Low Continue monitoring; maintain rotations.
5 ≤ RR < 10 Moderate Intensify monitoring; review and reinforce rotations.
RR ≥ 10 High Immediately discontinue use; switch to different MoA.

Note: Based on 2025 study of Brevipalpus yothersi [2].

Experimental Protocol: Direct-Contact Egg Bioassay [2]

This protocol measures egg susceptibility to determine baseline susceptibility and monitor resistance.

  • Population Collection: Collect mite samples from the field (e.g., on infested leaves) and rear them for one generation under standardized laboratory conditions (e.g., 25 ± 1 °C, 14/10 light/dark cycles) without exposure to acaricides.
  • Compound Preparation: Prepare a serial dilution of analytical-grade this compound in a suitable solvent (e.g., acetone) and then in water, creating a range of concentrations.
  • Exposure Setup: Use a leaf-disc method. Place treated leaf discs on a water-saturated cotton pad in a Petri dish to prevent mites from escaping.
  • Bioassay Execution: Transfer approximately 20-30 adult female mites to each leaf disc and allow them to lay eggs for a set period (e.g., 24 hours). After this, carefully remove the adult mites, leaving only the eggs exposed to the treated surface.
  • Incubation and Assessment: Incubate the bioassay arenas for 10 days. After incubation, assess egg mortality (non-hatching). Count and record the number of hatched and unhatched eggs for each concentration.
  • Data Analysis: Use statistical software (e.g., R, PoloPlus) to perform probit analysis on the mortality data. Calculate LC50 and LC95 values for the field population and a known susceptible lab strain. Compute Resistance Ratios (RR = LC_field / LC_susceptible).

The workflow for this bioassay is summarized in the following diagram:

start Start Resistance Monitoring step1 Collect field mite populations start->step1 step2 Rear in lab for one generation step1->step2 step3 Prepare this compound concentration series step2->step3 step4 Set up leaf-disc bioassay step3->step4 step5 Expose mite eggs to treatment step4->step5 step6 Incubate for 10 days step5->step6 step7 Assess egg hatch rate step6->step7 step8 Calculate LC50/LC95 values step7->step8 step9 Determine Resistance Ratio (RR) step8->step9 decision RR ≥ 10? step9->decision action1 Discontinue this compound Switch to different MoA decision->action1 Yes action2 Continue monitored use in strict rotation decision->action2 No

Resistance Management and Rotational Strategies

FAQ 4: What is the core strategy for preventing and managing this compound resistance?

The core strategy is proactive rotation with acaricides having different, non-cross-resistant modes of action (MoA) to reduce selection pressure [2].

Experimental Protocol: Designing a Rotation Program

  • Identify MoA Groups: Select acaricides from different IRAC groups. This compound is a Group 10A inhibitor. Do not rotate with other Group 10 acaricides like etoxazole [4].
  • Choose Rotation Partners: Viable partners include:
    • METIs (Mitochondrial Electron Transport Inhibitors) like bifenazate (Group 20) [4].
    • Glutamate-gated chloride channel allosteric modulators like abamectin (Group 6) [4].
    • Pyrethroids like bifenthrin (Group 3), though note that widespread resistance exists [4].
    • Botanical oils or biopesticides with physical modes of action (e.g., desiccation) can be incorporated as they pose minimal risk for cross-resistance [6].
  • Implement Rotation Schedule: Rotate between these MoA groups based on pest monitoring and economic thresholds. A general rule is to use a single MoA per mite generation, but always consult local recommendations.

The logic for building an effective rotation strategy is outlined below:

core Core Principle: Rotate MoA Groups rule1 Rule 1: Avoid rotating within same IRAC Group core->rule1 rule2 Rule 2: Use pest monitoring to trigger applications rule1->rule2 rule3 Rule 3: One MoA per mite generation cycle rule2->rule3 outcome Outcome: Reduced selection pressure Delayed resistance development rule3->outcome partner1 Partner 1: Group 6 (e.g., Abamectin) partner2 Partner 2: Group 20 (e.g., Bifenazate) partner3 Partner 3: Biopesticides (e.g., Oils, Fungi) outcome->partner1 outcome->partner2 outcome->partner3

Advanced Research and Enantiomer-Specific Effects

FAQ 5: What are the emerging, high-efficiency alternatives to racemic this compound?

Recent research focuses on enantiomer-specific application. The (4R,5R)-(+)-enantiomer is the primary active isomer responsible for bioactivity. Using purified (4R,5R)-(+)-hexythiazox could achieve the same efficacy with a significantly reduced application rate, thereby lessening environmental load and selection pressure for resistance [5].

Experimental Note: Toxicity studies on earthworms indicate that the (4R,5R)-(+)-enantiomer may also have a more favorable environmental safety profile compared to the racemic mixture or the (4S,5S)-(-)-enantiomer [5].

References

mitigation of Hexythiazox effects on beneficial arthropods

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Hexythiazox and Beneficial Arthropods

Here are answers to common questions that arise during experiments involving this compound.

Q1: Is this compound selective and does it spare any beneficial mites? Yes, research indicates that this compound can be selectively less toxic to certain predatory mites compared to its target pest mites.

A key study on the predatory mite Amblyseius swirskii showed that while sublethal concentrations (LC20 and LC30) of this compound reduced some life table parameters, the intrinsic rate of increase (r) and finite rate of increase (λ) were not significantly different from the control. This suggests a lower toxicity of this compound on this predator compared to its prey, the two-spotted spider mite (Tetranychus urticae) [1].

Q2: What are the sublethal effects of this compound on a predatory mite's life cycle? Sublethal effects are crucial for assessing long-term impacts on predator populations. The table below summarizes the effects on Amblyseius swirskii exposed to sublethal concentrations of this compound [1].

Life Table Parameter Control Group LC20 Exposure LC30 Exposure
Oviposition Period (days) Not specified 9.68 8.06
Total Lifespan (days) Not specified 22.37 20.88
Total Fecundity (eggs/female) Not specified 50.97 46.21
Net Reproductive Rate (R₀) Baseline Significantly Reduced Significantly Reduced
Gross Reproductive Rate (GRR) Baseline Significantly Reduced Significantly Reduced
Mean Generation Time (T) Baseline Significantly Reduced Significantly Reduced

Q3: How does this compound affect non-target soil organisms like earthworms? Recent enantiomer-specific studies show that this compound's effects on earthworms are stereoselective.

  • Bioaccumulation & Degradation: The (4S,5S)-HTX enantiomer accumulates and degrades more rapidly in earthworms than the (4R,5R)-HTX enantiomer [2].
  • Metabolic Disruption: Exposure to this compound enantiomers disrupts several metabolic pathways in earthworms, including energy metabolism, oxidative stress response, urea cycle, and nucleotide metabolism. The (4S,5S)-enantiomer causes more significant disturbances in the urea cycle and nucleotide metabolism [2].

Q4: What are the known resistance mechanisms in pest mites? Understanding resistance is key to managing its development. Resistance to this compound in spider mites involves two primary mechanisms [3]:

  • Target-Site Resistance: A mutation (I1017F) in the chitin synthase 1 (CHS-1) gene.
  • Metabolic Resistance: Enhanced detoxification mediated by cytochrome P450 monooxygenases (P450s). Carboxylesterases (CarEs) and Glutathione S-transferases (GSTs) may also play a role.

Experimental Protocols for Risk Assessment

Here are detailed methodologies for evaluating this compound effects, based on published studies.

Protocol 1: Assessing Sublethal Effects on Predatory Mites

This protocol is adapted from studies on Amblyseius swirskii [1].

  • Acaricide Preparation: Prepare serial dilutions of analytical-grade this compound to create a range of sublethal concentrations (e.g., LC10, LC20, LC30) using a suitable solvent like acetone.
  • Mite Exposure: Use a spray tower or micro-application method to treat the predatory mites. A control group should be treated with solvent only.
  • Life Table Construction: Transfer treated adult female mites to fresh arenas. Follow the age-stage, two-sex life table theory:
    • Daily Observations: Record survival and the number of eggs laid daily for each female until death.
    • Data Analysis: Calculate life table parameters using software like TWOSEX-MSChart. Key parameters include intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R₀), and mean generation time (T) [1].
  • Statistical Analysis: Use bootstrapping or other appropriate statistical methods to compare parameters between treated and control groups.

The following diagram illustrates the experimental workflow for this protocol.

Start Start Experiment Prep Prepare Sublethal This compound Concentrations Start->Prep Expo Expose Predatory Mites (Spray Tower) Prep->Expo Obs Daily Observations: Survival & Fecundity Expo->Obs Data Construct Life Table (TWOSEX-MSChart) Obs->Data Stat Statistical Analysis (Bootstrapping) Data->Stat End Analyze Sublethal Effects Stat->End

Protocol 2: Investigating Resistance Mechanisms in Pest Mites

This protocol is based on research into Tetranychus species resistance [3].

  • Bioassay and Synergism Tests:
    • Leaf-Dip Bioassay: Conduct baseline bioassays to determine LC50 values of this compound for different mite populations.
    • Synergist Pre-treatment: Pre-treat mites with P450 inhibitor (PBO), esterase inhibitor (DEF), or GST inhibitor (DEM) before bioassay. A significant increase in mortality after pre-treatment indicates the involvement of that metabolic detoxification pathway.
  • Enzyme Activity Assays: Prepare mite homogenates from resistant and susceptible strains.
    • P450 Activity: Measure using a model substrate like 7-ethoxycoumarin.
    • Esterase Activity: Assess using substrates like α-naphthyl acetate or β-naphthyl acetate.
    • GST Activity: Measure the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione.
  • Target-Site Mutation Screening:
    • DNA Extraction & PCR: Extract genomic DNA from mite populations. Amplify a region of the CHS-1 gene containing the I1017 locus via PCR.
    • Mutation Detection: Use sequencing or specific genotyping methods (e.g., PCR-RFLP, KASP assay) to screen for the I1017F mutation.

The diagram below maps the logical process for diagnosing resistance mechanisms.

Start Start with Resistant Mite Population Bio Conduct Bioassay & Synergism Tests Start->Bio Decision Significant Change in Mortality with Synergist? Bio->Decision Enzyme Confirm with Enzyme Activity Assays Decision->Enzyme Yes PCR Screen for Target-Site Mutation (I1017F in CHS-1) Decision->PCR No MechMet Conclusion: Metabolic Resistance Enzyme->MechMet End Integrated Resistance Diagnosis MechMet->End MechTarget Conclusion: Target-Site Resistance PCR->MechTarget MechTarget->End

Key Mitigation Strategies for Experimental Design

Based on the gathered evidence, here are strategies to consider for your research.

  • Utilize Selective Applications: The finding that this compound is less toxic to Amblyseius swirskii than to T. urticae supports its potential integration into IPM programs that conserve this predator [1].
  • Monitor for Resistance: Given the documented cross-resistance between this compound and other Mite Growth Inhibitors (like etoxazole), avoid rotating these compounds within the same mode of action group (IRAC Group 10A). Implement resistance monitoring that includes both bioassays and molecular screening for the I1017F mutation [3].
  • Consider Enantiomer-Specific Effects: The enantioselective toxicity and bioaccumulation observed in earthworms suggest a future direction for developing more environmentally friendly acaricides. The (4R,5R)-HTX enantiomer has higher acaricidal activity but was less toxic to earthworms in one study [2].

References

molecular docking studies of Hexythiazox with chitin synthase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking and Resistance Data for Hexythiazox

Aspect Key Findings Experimental Support
Molecular Target Chitin synthase 1 (CHS1) [1] Genetic mapping and cross-resistance studies in Tetranychus urticae [1].
Resistance Mutation I1017F substitution in CHS1 [1] [2] Monogenic, recessive resistance found in resistant mite strains; high prevalence in field populations (94-100%) [1] [2].
Enantioselectivity (4R,5R)-(+)-HTZ is the highly active enantiomer [3] Bioassay and molecular docking against Tetranychus mites.
Comparative Bioactivity (4R,5R)-(+)-HTZ is 708-1719x more active against mite eggs than (4S,5S)-(-)-HTZ [3] Bioactivity against Tetranychus cinnabarinus and Tetranychus urticae eggs [3].
Proposed Binding Mechanism (4R,5R)-(+)-HTZ forms more stable interactions with the CHS1 active site [3] Computational molecular docking, indicating greater binding affinity [3].

Experimental Protocols for Key Studies

The foundational data comes from a combination of biological assays, genetic analysis, and computational modeling.

  • Genetic Mapping of Resistance and Target Identification: A key study used bulk segregant analysis (BSA) to map a monogenic resistance locus in a this compound-resistant Tetranychus urticae strain (HexR) [1]. The process involved crossing resistant and susceptible mites, sequencing pooled DNA from progeny with resistant phenotypes, and mapping the shared locus to the CHS1 gene. A specific I1017F mutation was identified as the cause of resistance to this compound, clofentezine, and etoxazole [1].
  • Enantiomer-Specific Bioactivity and Docking: A 2024 study isolated the two enantiomers of this compound and evaluated them through leaf-dip bioassays on mite eggs to determine lethal concentration (LC50) values [3]. For molecular docking, the 3D structure of CHS1 was modeled. Docking software (specific tools not named) was used to simulate the binding of each enantiomer, revealing that the active (4R,5R)-(+)-HTZ form had a more favorable binding energy and stronger interactions with the enzyme's active site [3].
  • Field Resistance Monitoring and Structural Analysis: A 2025 study on Tetranychus urticae populations from hops and mint fields used diagnostic bioassays and DNA sequencing to screen for known resistance mutations [2]. Molecular docking was then employed to visualize how the I1017F mutation in CHS1 alters the binding of etoxazole (a same-class acaricide), providing a structural explanation for the observed resistance [2].

hexythiazox_workflow start Start: Identify Acaricide Resistance Phenotype step1 Genetic Cross & Bulk Segregant Analysis (BSA) start->step1 step2 Map Resistance Locus to CHS1 Gene step1->step2 step3 Identify Target-Site Mutation (I1017F) step2->step3 step4 Validate via Enantiomer Docking step3->step4 step5 Conclusion: Confirmed CHS1 Target & Resistance Mechanism step4->step5

Interpretation and Research Implications

  • Target-Site Resistance is Key: The I1017F mutation in CHS1 is a major and widespread mechanism of resistance not only to this compound but also to other mite growth inhibitors like etoxazole and clofentezine, indicating cross-resistance [1] [2]. This mutation likely causes resistance by sterically hindering acaricide binding, reducing its efficacy.
  • High-Efficiency Enantiomer Development: The dramatic bioactivity difference between enantiomers suggests that developing and using purified (4R,5R)-(+)-HTZ could allow for effective mite control at significantly lower application rates, aligning with goals for risk reduction [3].

References

Hexythiazox vs bifenazate efficacy against mite eggs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Hexythiazox vs. Bifenazate

The table below summarizes the core characteristics and experimental data for both acaricides.

Feature This compound Bifenazate
Primary Target Stage Eggs and larval/nymphal stages [1] [2] All life stages (eggs, larvae, nymphs, adults) [3]
Secondary Effect on Adults Reduces oviposition and egg hatching in exposed adults [2] Directly lethal to adults [3]
Mode of Action Inhibits chitin synthesis, disrupting molting and development [1] Not fully confirmed; suspected to inhibit mitochondrial complex III, disrupting energy production [3]
Ovicidal Efficacy Considered highly effective [1] Possesses ovicidal activity [3]
Key Experimental Findings > 96% mortality for spirodiclofen (a similar compound) in field studies on apple trees [4] 94.33% mortality of Panonychus ulmi at 0.7 ml/L in field studies on apple trees [4]
Sample LC50 Values (Eggs) LC50 of 9550.54 mg/L (technical) and 731.36 mg/L (formulated) against Tetranychus urticae eggs [5] Specific LC50 values for eggs not available in search results; general efficacy confirmed [3]
Residual Activity Long-lasting effect noted [1] Lasts 20-25 days [3]

Detailed Experimental Data and Protocols

For researchers to replicate and validate findings, here is a summary of key experimental methodologies and data from the search results.

Field Efficacy Against Panonychus ulmi (European Red Mite)

A 2023 field study on apple trees provides comparable mortality data for both compounds, though it tested bifenazate directly and used spirodiclofen (a compound with a similar growth-regulating action to this compound) as a proxy [4].

  • Experimental Protocol:
    • Design: A randomized block design testing multiple acaricides, including bifenazate 24% SC (at 0.5, 0.6, and 0.7 ml/L) and spirodiclofen 240 SC.
    • Application: Foliar spraying was initiated upon observing an average of 5 mites per leaf or 30% leaf infestation.
    • Assessment: Fifty leaves were randomly collected per plot at intervals of 1 day before and 3, 7, 14, 21, and 28 days after application. Live mite populations were counted.
    • Analysis: Mortality percentage was calculated using the Henderson-Tilton formula, and data were analyzed with ANOVA and Duncan's test.
  • Key Results:
    • Bifenazate: Achieved peak efficacy of 94.33% mortality 21 days after application at the 0.7 ml/L concentration [4].
    • This compound (via Spirodiclofen data): The spirodiclofen treatment achieved over 96% mite mortality, demonstrating the high efficacy expected from this class of compounds [4].
Laboratory Toxicity Against Tetranychus urticae (Two-Spotted Spider Mite)

A 2022 laboratory study provides precise LC50 values for this compound on eggs and adults, offering baseline data for toxicity comparisons [5].

  • Experimental Protocol:
    • Bioassay: The leaf-disk-dip technique was used for eggs, and the slide-dip technique was used for adult females.
    • Test Substances: Technical grade and formulated acaricides were tested.
    • Analysis: LC50 values were calculated from mortality data after 24-48 hours.
  • Key Results for this compound:
    • Eggs: LC50 = 9550.54 mg/L (technical), 731.36 mg/L (formulated Sanmite) [5].
    • Adults: LC50 = 690.23 mg/L (technical), 1160.60 mg/L (formulated Sanmite) [5]. This confirms its primary activity is on immature stages.

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the distinct modes of action and a generalized experimental workflow for evaluating acaricide efficacy, based on the described methodologies.

cluster_hex This compound Mode of Action cluster_bif Bifenazate Mode of Action H1 Ingestion/Contact by Mite H2 Inhibition of Chitin Synthesis H1->H2 H3 Disrupted Molting Process H2->H3 H4 Death of Embryo (Egg) or Juvenile (Larvae/Nymphs) H3->H4 B1 Contact by Mite B2 Suspected Inhibition of Mitochondrial Complex III B1->B2 B3 Disruption of Energy (ATP) Production B2->B3 B4 Lethal to All Life Stages (Eggs, Larvae, Nymphs, Adults) B3->B4

Start Define Objective & Select Mite Species A Acaricide Preparation (Technical/Formulated) Start->A B Bioassay Setup (Leaf-dip, Slide-dip, etc.) A->B C Application & Incubation B->C D Data Collection (Mortality Counts, Egg Hatch Rate) C->D E Statistical Analysis (LC50, Mortality %) D->E Decision Field Trial Required? E->Decision End Report & Conclusion Decision->End No F Field Plot Design & Application Decision->F Yes G Field Sampling Over Time F->G H Field Data Analysis (Yield, Population Density) G->H H->End

Research Implications and Conclusion

  • This compound is a classic insect growth regulator (IGR). Its high specificity for eggs and immature stages makes it an excellent choice for preventative applications or for integrating into resistance management programs. Its relatively low toxicity to beneficial predatory mites, as noted in several studies, is a significant advantage for IPM [1] [6].
  • Bifenazate offers a broader life-stage coverage. Its ability to control mites from egg to adult makes it highly valuable for curbing established populations. While its exact mode of action is still being fully elucidated, it is considered a selective miticide with minimal impact on many beneficial insects and predatory mites [3] [6].
  • For targeted egg suppression and long-term population management within an IPM framework, This compound is a powerful and selective tool.
  • For rapid knockdown of established, multi-stage mite infestations, bifenazate provides more comprehensive control.

References

integrated biomarker response IBR in earthworms exposed to Hexythiazox

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomer-Specific Toxicity Data of Hexythiazox in Earthworms

The following table consolidates quantitative experimental data for the two enantiomers of this compound from recent studies [1] [2] [3].

Biomarker / Parameter (4S,5S)-(-)-HTX (4R,5R)-(+)-HTX Experimental Context
Bioaccumulation Factor (AF) 0.32 - 0.65 [1] [3] 0.25 - 0.51 [1] [3] Measured in earthworm tissue after soil exposure.
Degradation Half-life (in earthworms) 1.83 days [1] 2.07 days [1] Estimated time for 50% elimination from earthworms.
Acute Toxicity (LC50) More toxic [2] Less toxic [2] The (4S,5S) enantiomer is significantly more toxic to earthworms.
Acaricidal Activity 708-1720 times less active [2] Highly active [2] Efficacy against target mite eggs (Tetranychus spp.).
Metabolomic Perturbations Disrupted glycolysis, amino acid metabolism, and nucleic acid biosynthesis [1]. Upregulated citrulline, asparagine; downregulated phenylalanine, tryptophan [1]. Disrupted amino acid and lipid metabolism [1]. Upregulated carnitine, triacylglycerol; downregulated threonine, leucine, aspartic acid [1]. Changes in metabolic pathways and specific metabolites in earthworms, indicating enantiomer-specific mechanisms of stress.

Detailed Experimental Protocols

The data in the table above were generated through standardized ecotoxicological tests. Here are the key methodological details:

  • Test Organism: The earthworm species Eisenia fetida was used in all studies, which is a standard model organism for soil ecotoxicity testing recommended by the OECD [2] [3].
  • Exposure System: Experiments were conducted using an artificial soil test system. Earthworms were exposed to various concentrations of the racemic this compound mixture or its isolated individual enantiomers for specified durations [1] [3].
  • Biomarker Analysis:
    • Bioaccumulation and Degradation: Measured using chemical analysis techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the uptake and elimination of each enantiomer in earthworm tissue and soil [3].
    • Metabolomics: An untargeted metabolomics approach was used. This involves extracting metabolites from earthworm tissue and analyzing them with UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). The resulting data are processed to identify significantly altered metabolites and map them to specific biological pathways [1] [3].
  • Enantiomer Preparation: The individual (4R,5R) and (4S,5S) enantiomers were separated from the racemic mixture using a preparative chromatography system with a chiral column, and their purity (typically >99%) and absolute configuration were confirmed [2].

Interpretation and Pathway Analysis

The data reveals a critical insight: the enantiomer that is most effective against pest mites (4R,5R) is less toxic and accumulates less in earthworms, while the less effective enantiomer (4S,5S) is more harmful to this non-target soil organism. This underscores the importance of enantiomer-level risk assessments for chiral pesticides.

The metabolomics data indicates that this compound exposure causes multi-faceted stress in earthworms. The diagram below synthesizes the key mechanistic pathways perturbed by the two enantiomers based on the measured metabolite changes [1].

How to Approach an IBR Index for this compound

Although a complete IBR index for this compound is not yet published, the existing data provides all the necessary components to create one. Here’s how you could proceed based on established methodologies:

  • Select a Core Biomarker Set: The studies have already identified sensitive biomarkers, including specific metabolite changes, bioaccumulation factors, and degradation kinetics [1] [3].
  • Apply the IBR Calculation Framework: You can adopt the standard IBR calculation method, which involves normalizing biomarker response data (e.g., using a general mean and standard deviation), calculating a "star plot" area for each treatment condition, and integrating these into a single index value [4] [5]. This method has been successfully applied for other soil contaminants like PFOA and DBDPE in earthworms [4] [5].
  • Focus on Enantiomer-Specific Assessment: The most valuable application would be to calculate separate IBR indices for the (4S,5S) and (4R,5R) enantiomers. This would powerfully summarize the quantitative data in the table above into two comparable numbers, graphically demonstrating their differential environmental risk.

References

Comparative Dissipation of Hexythiazox and Bifenazate in Grapes

Author: Smolecule Technical Support Team. Date: February 2026

Characteristic Hexythiazox Bifenazate
Dissipation Half-life in Grapes 6 - 10 days [1] 5 - 6 days [1]
Kinetic Model 1st + 1st-order kinetics [1] 1st + 1st-order kinetics [1]
Processing Factor (PF) for Drying 1.13 - 1.64 (Concentrating effect) [1] 0.94 - 1.12 (Relatively stable) [1]
Overall PF (Grape to Raisin) 0.20 - 0.36 (Reduction) [1] 0.14 - 0.15 (Reduction) [1]
Mode of Action (IRAC Group) Mite growth inhibitor (Group 10) [2] Mitochondrial complex III electron transport inhibitor (Group 25) [2]
Key Resistance Mutations I1017F in TuCHS1 [2] G132A in Tucytb [2]

Detailed Experimental Protocol

The comparative data in the table above was derived from a study that analyzed residue levels during the industrial process of drying grapes to produce raisins [1]. Here is a detailed breakdown of the experimental methodology:

  • Analytical Method: The simultaneous analysis of this compound and bifenazate residues in grape and raisin samples was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].
  • Extraction and Cleanup: The method involved a liquid-liquid extraction using ethyl acetate, followed by a cleanup step using dispersive Solid-Phase Extraction (dSPE) with Primary Secondary Amine (PSA) as the sorbent [1].
  • Method Validation: The entire analytical method was validated according to standard scientific practices to ensure accuracy, precision, and reliability of the residue data generated [1].
  • Processing Factor (PF) Calculation: The PF was established to quantify the effect of processing on residue levels. A PF greater than 1 indicates concentration of the residue, while a PF less than 1 indicates degradation or loss. The PF was calculated using the formula: PF = Residue in processed product / Residue in raw agricultural commodity [1].

The workflow below summarizes the key steps from the experimental protocol used in these dissipation studies:

Experimental Workflow for Acaricide Residue Analysis Start Field Trial: Grapes Treated with Acaricides SampleCollection Sample Collection at Timed Intervals Start->SampleCollection SamplePrep Sample Preparation (Homogenization) SampleCollection->SamplePrep Extraction LLE Extraction (Ethyl Acetate) SamplePrep->Extraction Cleanup dSPE Cleanup (PSA Sorbent) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing: Kinetics & PF Calculation Analysis->DataProcessing

Interpretation of Key Findings

  • Longer Persistence of this compound: The data shows that this compound has a longer half-life in grapes, meaning it persists in the crop for a greater duration compared to Bifenazate [1].
  • Residue Concentration During Drying: The drying process causes this compound residues to concentrate (PF > 1), whereas Bifenazate residues remain relatively stable. This is a critical consideration for the raisin industry, as processing can lead to higher residue levels in the final product even as the absolute amount degrades over time [1].
  • Different Modes of Action: The two acaricides work in fundamentally different ways. This compound is a growth inhibitor that disrupts mite development, while Bifenazate interferes with cellular energy production [2]. This makes them suitable for use in rotation or combination to manage resistance.
  • Distinct Resistance Mutations: Field populations of spider mites have developed different genetic mutations to resist each compound. The I1017F mutation in the chitin synthase gene (TuCHS1) is linked to this compound resistance, while the G132A mutation in the cytochrome b gene (Tucytb) is associated with Bifenazate resistance [2].

References

dietary exposure assessment and MPI for Hexythiazox residues

Author: Smolecule Technical Support Team. Date: February 2026

Maximum Residue Limits (MRLs) for Hexythiazox

Regulatory bodies set MRLs to ensure consumer safety. The tables below compare MRLs for various commodities in the European Union (EU) and the United States (US).

Table 1: EU MRLs for this compound (Selected Commodities)

Commodity EU MRL (mg/kg) Basis / Justification
Raspberries & Blackberries [1] 3 Set as an import tolerance based on US agricultural practices; consumer risk assessment found no risk.
Caneberry subgroup 13-07A [2] 3 Tolerance increase from 1 ppm based on supporting data.
Dried tea [2] 15 Established based on petition review.
Wheat, grain [3] 0.02 Established based on petition review.
Various Fruits & Vegetables [4] Specific levels Reviewed under EU Regulation; "no apparent risk to consumers was identified".

Table 2: US EPA Tolerances for this compound (Selected Commodities)

Commodity US Tolerance (ppm)
Caneberry, Subgroup 13-07A [2] 3
Date, dried [2] 3
Tea, dried [2] 15
Wheat, forage [3] 6.0
Wheat, hay [3] 30
Wheat, grain [3] 0.02
Wheat, straw [3] 8.0
Fruit, pome, crop group 11 [5] 0.25
Citrus oil [5] 24

Experimental Data on Residue Dissipation & Risk

A 2025 study monitored this compound residues in greenhouse-grown vegetables, providing key data on how residues break down and can be reduced [6].

Table 3: Residue Dissipation and Washing Efficiency in Vegetables This table summarizes experimental data from a study applying this compound at two dosage levels (50 and 100 g a.i./ha) to greenhouse crops [6].

Crop Half-life (Days) Pre-harvest Interval (PHI) Range (Days) Washing Reduction (Tap Water, 2-5 min)
Tomatoes 1.47 - 1.84 3.79 - 5.44 Up to 86.76%
Cucumbers 1.68 - 2.41 5.85 - 11.78 Up to 74.46%
Peppers 1.58 - 2.11 5.16 - 10.26 Up to 65.17%

Key Findings from the Study:

  • Dissipation Kinetics: Residue decline followed first-order kinetics. The short half-lives indicate that this compound dissipates relatively quickly in these crops [6].
  • Dietary Risk Assessment: The chronic dietary risk was assessed using the Hazard Quotient (HQ). The study reported HQ values were below 100% for all tested scenarios, indicating a low long-term consumer risk [6].
  • Impact of Washing: Simple washing with tap water was highly effective in reducing residue levels. The study noted that while washing brought tomato residues below the EU MRLs, residues on cucumbers and peppers at the higher application rate could remain above the limit even after washing [6].

Detailed Experimental Protocol

The 2025 study utilized a robust analytical method, detailed below [6].

Diagram of the experimental workflow for analyzing this compound residues in vegetables, based on the 2025 study [6].

Methodology Details [6]:

  • Extraction & Cleanup: Used a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The cleanup step utilized sorbents like Primary Secondary Amine (PSA) and Multi-Walled Carbon Nanotubes (MWCNTs) to purify the sample extract.
  • Instrumentation & Validation: Analysis was performed using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The method was validated according to SANTE/11312/2021 guidelines, confirming its satisfactory linearity, sensitivity, accuracy, and precision.

Key Insights for Professionals

  • Regulatory Reliance: The establishment of MRLs by the EPA and EFSA is based on comprehensive risk assessments. These reviews consistently conclude that dietary exposure to this compound residues, when used according to label directions, is safe for consumers and presents a reasonable certainty of no harm [3] [4] [1].
  • Comparative Residue Behavior: The experimental data shows that residue dissipation and the effectiveness of removal practices like washing are crop-dependent. This highlights the importance of developing crop-specific residue management and pre-harvest interval (PHI) recommendations.
  • Context of Use: The 2025 study reflects conditions in Saudi Arabia. When comparing data, researchers should consider regional differences in climate, agricultural practices, and application rates.

References

Comprehensive Comparative Analysis: Effects of Hexythiazox on Phytoseiulus persimilis Populations and Alternative Control Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biological Control Context

The twospotted spider mite (Tetranychus urticae) represents a significant threat to agricultural production worldwide, affecting over 1,100 species of host plants including marigolds, hops, and various horticultural crops [1] [2]. These piercing-sucking pests cause direct damage to plant tissues, reducing photosynthetic capacity and ultimately diminishing crop yield and quality. Traditional reliance on chemical acaricides has led to concerning levels of resistance in spider mite populations, necessitating alternative management approaches [2]. Among the most promising alternatives is biological control using predatory mites, particularly Phytoseiulus persimilis and Neoseiulus californicus, which demonstrate specialized feeding behavior targeting spider mites.

The development of Integrated Pest Management (IPM) strategies requires thorough understanding of both chemical efficacy and non-target effects on biological control agents. While selective miticides like Hexythiazox play a role in pest management, their impact on beneficial predator populations must be carefully evaluated to prevent disrupting natural control mechanisms [3]. This comparative guide examines the existing scientific evidence regarding this compound effects on P. persimilis populations relative to other chemical and biological alternatives, providing researchers and development professionals with objective data to inform pest management decisions.

This compound Profile and Efficacy Against Target Pests

This compound belongs to the carboxamide chemical class and functions primarily as an ovicidal acaricide with additional activity against immature stages of tetranychid mites [2]. Its mode of action involves inhibition of chitin synthesis and disruption of molting processes, making it particularly effective against developing mite stages while demonstrating reduced direct toxicity to adults [2]. Field experiments on hop plantations demonstrated that this compound applications primarily affected spider mite eggs but showed limited efficacy against mobile stages, suggesting emerging resistance issues in some populations [2].

In comparative studies evaluating miticide programs for landscape plant beds, this compound was included among treatments that effectively controlled twospotted spider mites when properly applied [1]. Research by McCord et al. (2010) confirmed that programs incorporating this compound provided satisfactory control of T. urticae populations on marigolds, though specific efficacy data relative to other chemical options was not quantified in the available literature [1]. The chemical's selective activity against developing stages makes it potentially compatible with conservation biological control if proper application timing respects natural enemy population dynamics.

Non-Target Effects on Phytoseiulus persimilis

Direct Lethal and Sublethal Effects

The non-target impact of this compound on P. persimilis represents a critical consideration for integrated mite management programs. While some miticides marketed as selective to phytoseiids have been laboratory-tested, research indicates that no selective pesticide is universally "safe" for all natural enemies [3]. This compound exhibits a fascinating paradoxical effect on certain predatory mite species – while lethal effects may be minimal at field concentrations, hormesis phenomena have been observed, where sublethal exposure actually stimulates reproductive output in some predatory mites [3]. This hormetic response represents a complex sublethal effect that requires further population-level assessment.

Beyond direct mortality, research attention has increasingly focused on sublethal impacts including transgenerational effects, where unexposed offspring of pesticide-exposed females demonstrate reduced reproductive capability, survival rates, and prolonged development times [3]. Studies examining movement behaviors have found that pesticides can alter predatory mite responses to volatile cues from both prey and host plants, potentially disrupting foraging efficiency [3]. Additional physiological impacts include histological changes to the digestive system and alterations to the microbiome, though specific studies on this compound-induced changes in P. persimilis remain limited [3].

Comparative Sensitivity Among Phytoseiids

Research indicates significant variation in sensitivity to this compound among different phytoseiid species. Neoseiulus californicus demonstrates considerable tolerance to certain chemical groups, including some insecticides and acaricides [2]. This tolerance has facilitated its successful deployment in combination programs where selective chemicals are necessary for secondary pest management. However, species-specific sensitivity data for P. persimilis relative to this compound remains inadequately documented in the available literature.

Table 1: Comparative Efficacy of Spider Mite Control Strategies

Control Agent Application Rate Time to Control Key Advantages Documented Limitations
Phytoseiulus persimilis 3-5 predators per plant [1] 4-6 weeks [1] Establishes reproducing population; No chemical residues Modest aesthetic damage before control established [1]
Neoseiulus californicus 100 mites per plant [2] 2-3 weeks after release [2] Tolerant to some pesticides; Persists at low prey density [2] Requires repeated releases for satisfactory suppression [2]
This compound Field rate (unspecified) Not documented Strong ovicidal activity; Selective mode of action Limited efficacy on mobile stages; Resistance development [2]
Abamectin Field rate (unspecified) Not documented Broad-spectrum activity Documented non-target effects [1]
Bifenazate Field rate (unspecified) Not documented Effective against multiple life stages Not specified in available literature [1]

Comparative Analysis with Alternative Control Agents

Biological Control Agents

Predatory mites offer sustainable long-term solutions for spider mite management. Phytoseiulus persimilis applied at 3-5 predators per plant demonstrates capacity to control twospotted spider mite populations within 4-6 weeks in landscape marigold beds [1]. Before establishing control, plants may exhibit modest but acceptable aesthetic damage, significantly less severe than untreated checks where spider mite densities exceeded 146-211 mites per leaf [1]. The ecological advantage of P. persimilis includes its ability to establish reproducing populations that provide extended protection without additional input costs.

Neoseiulus californicus presents an alternative predatory mite with different ecological attributes. Research in hop plantations demonstrated that a single inundative release significantly reduced twospotted spider mite eggs and mobile stages within 14 days of application [2]. Unlike P. persimilis, N. californicus can persist at low prey densities, providing preventative protection against future infestations [2]. However, cost analysis reveals a significant economic disadvantage for biological controls – the expense of predatory mite release was 12.7-17.8 times higher than chemical applications in hop production systems [2].

Chemical Control Agents

Comparative efficacy studies have documented satisfactory spider mite control using various miticide programs. Abamectin, bifenazate, and this compound all demonstrated effective population reduction in experimental conditions [1]. However, evidence suggests that resistance development presents an increasing challenge, particularly for this compound and abamectin, which showed primarily ovicidal action but inadequate efficacy against mobile stages in hop plantations [2]. This resistance pattern underscores the importance of rotating chemical modes of action and incorporating non-chemical alternatives.

The compatibility of chemical and biological controls represents a critical consideration for IPM programs. Some newer chemical classes, including diamides and RNA interference-based insecticides, show promising selectivity profiles due to their targeted modes of action [3]. Additionally, certain food additive products like erythritol and methyl benzoate exhibit minimal non-target effects on natural enemies while providing effective pest control [3]. However, adjuvant ingredients in formulated products can significantly increase pesticide toxicity to beneficial arthropods, highlighting the need for comprehensive testing of commercial formulations rather than solely active ingredients [3].

Table 2: Non-Target Effects of Pesticide Classes on Natural Enemies

Pesticide Category Representative Actives Documented Sublethal Effects Selectivity Considerations
Selective miticides This compound [2] Hormesis in some predatory mites [3] Marketed as harmless but not safe for all species [3]
Diamides Chlorantraniliprole High mortality in Cycloneda sanguinea [3] Selective to most natural enemies but not all [3]
RNAi insecticides Species-specific dsRNA No alterations in gene expression or parasitism rates in tested parasitoid [3] High sequence-guided specificity [3]
Food additive products Erythritol, methyl benzoate Minimal effects on parasitoid wasps and predatory mites [3] Favorable selectivity profile [3]
Pyrethroids Various Induced hormesis in predatory stink bugs [3] Broad-spectrum with significant non-target effects
Neonicotinoids Imidacloprid, acetamiprid Transgenerational effects: reduced reproduction in offspring [3] High toxicity to most natural enemies

Experimental Protocols and Methodologies

Field Evaluation of Biological Control Efficacy

Standardized experimental approaches enable objective comparison between chemical and biological control options. For evaluating P. persimilis efficacy, researchers have employed randomized block designs with multiple treatments including biological controls, chemical standards, and untreated checks [1]. In marigold landscape beds, experiments compared single releases of P. persimilis at rates of 3-5 predators per plant against miticide programs and untreated controls [1]. Assessment of efficacy involves regular monitoring of spider mite densities (eggs and mobile stages per leaf) and documentation of plant aesthetic damage using standardized rating scales.

Hop plantation studies have implemented similar methodologies with additional considerations for crop architecture. Experiments with N. californicus involved sampling at three different height strata (0-2m, 2-4m, 4-6m) to account for vertical distribution of mite populations [2]. Researchers collected 10 leaves per sampling point at regular intervals following predator release, conducting microscopic examination of both leaf surfaces to quantify all mite life stages [2]. This systematic approach ensures comprehensive population assessment across the complex three-dimensional space of crop canopies.

experimental_design cluster_field Field Experiment Setup cluster_monitoring Monitoring Protocol cluster_analysis Data Analysis start Study Objective: Compare Control Strategies step1 Randomized Block Design start->step1 step2 Treatment Applications: • Biological control • Chemical acaricides • Untreated control step1->step2 step3 Predator Release: Timing and Rate Determination step2->step3 step4 Chemical Application: Rate and Timing Selection step2->step4 step5 Regular Sampling Intervals (Pre-treatment, 2, 4, 6 weeks post-treatment) step3->step5 step4->step5 step6 Stratified Sampling Design (Multiple canopy heights) step5->step6 step7 Microscopic Examination (Eggs, mobile stages per leaf) step6->step7 step8 Plant Damage Assessment (Standardized rating scale) step7->step8 step9 Population Density Comparison step8->step9 step10 Efficacy Timing Assessment step9->step10 step11 Cost-Benefit Analysis step10->step11 step12 Statistical Significance Testing step11->step12

Figure 1: Experimental workflow for comparing biological and chemical mite control strategies

Laboratory Toxicity and Sublethal Effects Assessment

Laboratory evaluation of pesticide effects on natural enemies follows standardized protocols to ensure reproducibility and comparability. The International Organization for Biological Control (IOBC) has established testing guidelines that include lethal and sublethal endpoints [3]. These protocols incorporate residual exposure methods where natural enemies contact dried pesticide residues on relevant substrates, simulating field exposure conditions. Assessment parameters include adult mortality, fecundity reduction, egg viability, and juvenile survival data, which can be combined to calculate comprehensive selectivity indices.

Advanced approaches to sublethal effects assessment include the life-table selectivity index, which integrates multiple population parameters to calculate percent reduction in live offspring as a cumulative measure of pesticide impact [3]. Contemporary research increasingly incorporates behavioral monitoring using motion-tracking technology to quantify changes in foraging efficiency, host location, and repellency effects [3]. These sophisticated methodologies provide deeper understanding of how pesticides at sublethal concentrations influence the ecological function of natural enemies in agroecosystems.

Research Gaps and Future Directions

The current literature reveals significant knowledge gaps regarding this compound effects on P. persimilis populations. While some miticides marketed as selective have been laboratory-tested on phytoseiids, comprehensive studies specifically examining this compound impacts on P. persimilis across multiple populations and environmental conditions remain limited [3]. Future research should prioritize dose-response relationships under controlled conditions, field validation of laboratory results, and investigation of transgenerational effects that may not be apparent in short-term studies.

There is a pronounced taxonomic bias in existing pesticide nontarget effects research, with disproportionate focus on commercially available natural enemies rather than those dominant in open-field systems [3]. Additionally, geographic representation is skewed toward North American and European contexts, potentially limiting applicability of findings to other agricultural regions. Future research should expand to include underrepresented natural enemy groups, including ground-dwelling predators and species from tropical production systems.

The translational challenge between laboratory results and field outcomes remains substantial. Recent orchard studies found that laboratory assays sometimes predicted secondary pest outbreaks but rarely corresponded with measured changes in natural enemy populations under field conditions [3]. This discrepancy highlights the need for more ecologically realistic testing protocols that account for factors such as alternative prey availability, spatial refuges, and population recovery potential. Furthermore, economic analyses comparing the long-term costs of chemical resistance management versus biological control establishment would provide valuable decision-support tools for growers.

Conclusion and Practical Recommendations

Based on current evidence, this compound demonstrates value as a selective ovicidal acaricide but presents potential risks to P. persimilis populations through sublethal and transgenerational effects that require further quantification. Biological control with P. persimilis provides effective spider mite management within 4-6 weeks following release, though initial plant damage may occur before predator establishment. For researchers and agricultural professionals developing mite management programs, the following recommendations emerge from available literature:

  • Implement conservation biological control by preserving refugia and minimizing broad-spectrum pesticide use to enhance predatory mite populations [3]
  • Consider economic trade-offs between higher initial costs of biological control and longer-term benefits of resistance mitigation and sustainable management [2]
  • Adopt selective chemical options when necessary, using the IOBC pesticide selectivity database to choose products least harmful to key natural enemies [3] [2]
  • Monitor resistance development through regular efficacy assessment, particularly for miticides like this compound where resistance issues are emerging [2]
  • Validate laboratory findings with field studies that account for ecological complexity and natural enemy recovery potential [3]

References

differential gene expression in earthworms exposed to Hexythiazox enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Enantiomer-Specific Toxicity and Metabolic Impact

A 2025 enantioselective study provides a clear comparison of the effects of the two Hexythiazox (HTX) enantiomers on earthworms (Eisenia fetida), though it focuses on the metabolic level ("metabolomics") rather than the gene expression level ("transcriptomics") [1] [2].

The table below summarizes the key enantiomer-specific findings from this study:

Aspect (4R,5R)-HTX (4S,5S)-HTX
Bioaccumulation Factor (AF) 0.25 - 0.51 [1] 0.32 - 0.65 [1]
Degradation Half-life in Earthworms 2.07 days [1] 1.83 days [1]
Key Up-regulated Metabolites Carnitine, Triacylglycerol, D-ribofuranose 5-phosphate [1] Citrulline, Asparagine, Alanine, Homophenylalanine [1]
Key Down-regulated Metabolites Threonine, Leucine, Aspartic acid, Tryptophan [1] Phenylalanine, Tryptophan, Phosphoenolpyruvate [1]
Primary Disrupted Metabolic Pathways Amino acid metabolism, Lipid metabolism [1] Glycolysis, Amino acid metabolism, Nucleic acid biosynthesis [1]
Overall Physiological Impact Disruption of amino acid and lipid metabolism [1] Affects energy metabolism, oxidative stress, and urea cycle processes [1]

Detailed Experimental Methodology

The following diagram outlines the key experimental workflow used in the cited metabolomics study to investigate the impact of HTX enantiomers on earthworms [2]:

cluster_phase1 Phase 1: Exposure & Sampling cluster_phase2 Phase 2: Bioaccumulation & Degradation Analysis cluster_phase3 Phase 3: Metabolomic Profiling cluster_phase4 Phase 4: Data Integration & Interpretation P1_Start Earthworms (Eisenia fetida) exposed to individual HTX enantiomers in soil P1_Sample Sample earthworms at predetermined intervals P1_Start->P1_Sample P2_Extract Extract and purify HTX from earthworm samples P1_Sample->P2_Extract P3_Extract Extract metabolites from control and exposed earthworms P1_Sample->P3_Extract P2_Measure Measure enantiomer concentrations (UPLC-MS) P2_Extract->P2_Measure P2_Calc Calculate bioaccumulation factors and degradation half-lives P2_Measure->P2_Calc P4_Interpret Interpret enantiomer-specific metabolic disruptions P3_Analyze Analyze metabolites using UPLC-MS P3_Extract->P3_Analyze P3_Process Process data to identify significantly altered metabolites P3_Analyze->P3_Process P4_Pathway Map altered metabolites to specific biological pathways (e.g., amino acid metabolism) P3_Process->P4_Pathway P4_Pathway->P4_Interpret

Key experimental details from the study include [2]:

  • Test Organism: Eisenia fetida earthworms.
  • Exposure System: Earthworms were exposed to individual HTX enantiomers in artificial soil.
  • Analytical Technique: Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) was used to measure HTX concentrations and perform untargeted metabolomic profiling.
  • Data Processing: Multivariate statistical analysis identified significantly altered metabolites, which were then mapped to known metabolic pathways using specialized databases (e.g., KEGG).

Research Gap and Alternative Approaches

The search results confirm a lack of direct differential gene expression data for this compound enantiomers in earthworms. The available evidence comes from metabolomics, which looks at the end products of cellular processes, not the gene-level regulation [1] [2].

To bridge this knowledge gap, you could consider the following research strategies:

  • Conduct a New Transcriptomic Study: Follow the experimental workflow below to generate the missing gene expression data.
  • Infer Gene Activity from Metabolomics: The current metabolomic findings can serve as a strong foundation. The perturbed pathways (e.g., amino acid metabolism) highlight key biological processes and candidate genes for a targeted gene expression study using methods like qPCR [1].

The diagram below illustrates a proposed workflow for a transcriptomic study to fill the identified research gap:

Title Proposed Workflow for Transcriptomic Study Step1 Expose earthworms to (4R,5R)-HTX and (4S,5S)-HTX Step2 Extract total RNA from treated and control earthworms Step1->Step2 Step3 Sequence RNA and perform de novo transcriptome assembly Step2->Step3 Step4 Map sequence reads to assembled transcriptome Step3->Step4 Step5 Identify differentially expressed genes (DEGs) Step4->Step5 Step6 Validate DEGs (e.g., via qPCR) and integrate with metabolomic data Step5->Step6

References

acute toxicity comparison Hexythiazox with other acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Assessment Framework

The following table outlines the key concepts and methodologies used in the scientific community for assessing and comparing the acute toxicity of pesticides, which you can use to structure your own analysis [1] [2] [3].

Aspect Description Relevance to Comparison
Primary Metric (LD50) The median lethal dose (mg/kg body weight) causing death in 50% of tested animals over 14 days after a single dose [2]. Lower LD50 indicates higher acute toxicity. Essential for hazard classification [2].
Test Guidelines Studies follow standardized guidelines (e.g., OECD TG 425) using rodents. The "Up-and-Down Procedure" reduces animal use [4] [3]. Ensures data reliability and allows for valid cross-chemical comparisons.
BeeREX Model (for Bees) An EPA tool that calculates a Risk Quotient (RQ). An RQ ≥ 0.4 indicates acute risk to honey bees [1]. Critical for evaluating non-target effects on pollinators, separate from mammalian toxicity.
Aquatic Life Benchmarks EPA estimates of pesticide concentrations in water below which harm to aquatic organisms is not expected [5]. Important for understanding environmental risk to fish and invertebrates.

Experimental Protocols

For a credible comparison guide, detailing the experimental methodology is crucial. Here are the standard protocols for generating key acute toxicity data:

  • Acute Oral Toxicity Testing (for LD50): The standard test species are young adult rats. The OECD Test Guideline 425 (Up-and-Down Procedure) is a common method. It involves administering a single dose of the pesticide to animals sequentially, which significantly reduces the number of animals required while maintaining the reliability of the LD50 estimate [4] [2] [3].
  • Aquatic Toxicity Testing: Tests are performed on freshwater species like Daphnia magna (water flea) and standard fish species (e.g., rainbow trout). The test determines the LC50 (lethal concentration 50), which is the concentration of a chemical in water that kills 50% of the test organisms over a set period, typically 96 hours [5] [6].

Workflow for Acute Toxicity Assessment

This diagram illustrates the logical process of assessing and classifying the acute toxicity of a pesticide, from initial testing to final hazard communication [2] [3]:

toxicity_workflow Start Chemical Substance InSilico In Silico Screening Start->InSilico Preliminary Assessment InVivo In Vivo Testing (e.g., OECD TG 425) InSilico->InVivo Refine Testing Strategy Data LD50 Value Determination InVivo->Data Classify GHS Hazard Classification Data->Classify Communicate Hazard Communication Classify->Communicate Safety Data Sheets Labeling

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White odorless solid; [Merck Index]

Color/Form

White crystals
Colorless crystals

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

352.1012268 g/mol

Monoisotopic Mass

352.1012268 g/mol

Flash Point

100.00 °C (212.00 °F) - closed cup

Heavy Atom Count

23

LogP

log Kow = 5.57 (est)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides, sulfur oxides, and chloride//

Appearance

Solid powder

Melting Point

105.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9A1P1MCC1L

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Hexythiazox is a white, crystalline solid. It is odorless. Hexythiazox is not very soluble in water. USE: Hexythiazox is used as an insecticide on certain crops. EXPOSURE: Workers that use hexythiazox may breathe in mists or have direct skin contact. There is a slight risk that the general population may be exposed consumption of contaminated food or dermal contact with treated golf course grasses. If hexythiazox is released to the environment, it will be broken down in air. Hexythiazox released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No abnormal medical findings were reported in workers employed at a plant that manufactured hexythiazox. The only other data on the potential for hexythiazox to produce toxic effects is a single case of accidental "poisoning" (no specific details available). Hexythiazox is a minimal eye irritant in laboratory animals. It did not cause skin irritation or allergic skin reactions. Damage to the adrenal gland was observed in laboratory animals following repeated exposure to low-to-moderate oral doses. Liver and kidney toxicity, increased weights of reproductive organs (ovary, testes), changes in the blood, and decreased body weight were observed at high oral doses. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to hexythiazox before and/or during pregnancy. Delayed bone development, delayed eye opening and fur development, and decreased body weight gain were observed in offspring of laboratory animals exposed during pregnancy, but only at high oral doses that also made the mothers sick (decreased maternal weight gain and food consumption). In general, the number of tumors in exposed and unexposed animals was similar in laboratory animals following lifetime oral exposure to hexythiazox. The potential for hexythiazox to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1.

Vapor Pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

78587-05-0

Absorption Distribution and Excretion

Three groups of five male and five female Fischer F344 rats (age 10 weeks) rats were given a single oral dose of [thiazolidine-5-(14)C]hexythiazox (specific activity, 6.6 mCi/mmol; purity, > 99%). The three different treatment protocols included a single oral dose at a lower dose (10 mg/kg bw), a single oral dose at the lower dose after fourteen oral doses of unlabeled hexythiazox and a single oral dose at a higher dose (880 mg/kg bw). The lower dose equated to approximately 50 uCi/kg bw and the higher dose, approximately 90 uCi/kg bw. The vehicle chosen for administration of the lower dose was dimethyl sulfoxide (DMSO), while the vehicle chosen for the higher dose was olive oil, because of the solubility limitations of hexythiazox in DMSO. ... The maximum concentrations of radioactivity in plasma were observed about 3-4 hr after administration in the groups at 10 mg/kg bw groups (groups B & C) and 12 hr after dosing at at 880 mg/kg bw (group D). At those times the mean plasma concentrations of radioactivity in groups B and C were 1.8-2.2 ppm for males and 2.3-2.6 ppm for females, and in group D, 37 ppm for males and 27 ppm for females; indicating saturation of absorption at the higher dose. At 72 or 96 hr after administration approximately 0.1 ppm of the radioactivity remained in the plasma in groups B and C; the concentrations of radioactivity in plasma in group D had decreased to approximately 2 ppm. The plasma absorption and elimination followed first-order kinetics, with rate constants of 0.53/hr and approximately 0.075/hr respectively, at 10 mg/kg bw in males. The elimination rate constant corresponded to a half-life of approximately 9 hr. In females, the half-life was slightly longer at 11.4 hr and the half-life was also prolonged in males and females at the higher dose, at 17.3 and 21.7 hr, respectively. In groups B and C approximately 30% of the administered radioactivity was excreted in the urine and approximately 60-70% of the administered radioactivity was recovered in the feces. In group D, 9.5% of the radioactivity was found in the urine and 89.1% in the feces. Of the administered dose, 1.1-10.1% was associated with tissues at 96 hr. The highest concentrations of radioactivity were found in fat, adrenal, liver, ovary and digestive organs and their contents. The highest concentrations of radioactivity in tissues were observed in fat 96 hr after dosing, reaching approximately 2.3, 1.2 and 76 ppm in males and 5.4, 3.3 and 129 ppm in females, in groups B, C and D, respectively. Approximately 36-71% of the radioactivity in the liver and less than 2% of the radioactivity in fat remained as bound (14)C after extraction. Residue concentrations in fat were generally twice as high in females as in males. Concentrations of radioactivity in fat at the end of the studies were low, but more than 20-fold those in plasma, indicating some potential for bioaccumulation. There were no remarkable differences in patterns of absorption and excretory patterns between males and females or after repeated doses.

Metabolism Metabolites

Three groups of five male and five female Fischer F344 rats (age 10 weeks) rats were given a single oral dose of [thiazolidine-5-(14)C]hexythiazox (specific activity, 6.6 mCi/mmol; purity, > 99%). The three different treatment protocols included a single oral dose at a lower dose (10 mg/kg bw), a single oral dose at the lower dose after fourteen oral doses of unlabeled hexythiazox and a single oral dose at a higher dose (880 mg/kg bw). The lower dose equated to approximately 50 uCi/kg bw and the higher dose, approximately 90 uCi/kg bw. The vehicle chosen for administration of the lower dosedimethyl sulfoxide (DMSO), while the vehicle chosen for the higher dose was olive oil, because of the solubility limitations of hexythiazox in DMSO. ... Samples from /these/ studies ... were extracted and analyzed for metabolites. In the groups at the lower dose, the primary identified compound was hexythiazox, present in the urine at approximately 2% of the administered radioactivity and in feces at approximately 40% of the administered radioactivity. Unidentified compounds extracting into methanol represented approximately 80% of the radioactivity in urine and 30% of the fecal radioactivity. The primary, identified metabolic reactions were hydroxylation of the cyclohexane ring and cleavage of the amide-cyclohexane bond. The major identified radiolabelled metabolite in excreta was PT-1-8 (cis), which comprised 8-12% of the administered radioactivity in excreta in the groups at the lower dose. The remaining identified metabolites were present at low concentrations (each < 2% of the administered radioactivity): PT-1-2, PT-1-3, PT-1-4, PT-1-8 (trans), PT-1-9, PT-1-10 and PC-1-1. The major identified radiolabelled component in fat was the parent compound; the predominant metabolite in liver and kidney was PT-1-4.

Wikipedia

Hexythiazox

Biological Half Life

Three groups of five male and five female Fischer F344 rats (age 10 weeks) rats were given a single oral dose of [thiazolidine-5-(14)C]hexythiazox (specific activity, 6.6 mCi/mmol; purity, > 99%). The three different treatment protocols included a single oral dose at a lower dose (10 mg/kg bw), a single oral dose at the lower dose after fourteen oral doses of unlabeled hexythiazox and a single oral dose at a higher dose (880 mg/kg bw). ... The elimination rate constant corresponded to a half-life of approximately 9 hr. In females, the half-life was slightly longer at 11.4 hr and the half-life was also prolonged in males and females at the higher dose, at 17.3 and 21.7 hr, respectively.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Hexythiazox is produced by the treatment of trans-4-methyl-5-(4-chlorophenyl)-2-thiazolidinone with phenylisocyanate.
Prepn: I. Iwataki et al., German patent 3037105; eidem, United States of America patent 4442116 (1981, 1984 to Nippon Soda).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Hexythiazox as unlikely to present an acute hazard in normal use; Main Use: acaricide.
Hexythiazox is an ovicide whose mode of action is unknown but is used for the control of mite growth through activity on eggs or early stages of development. Hexythiazox is used on major crops such as pear, apple, citrus, tree nuts, stone fruits, caneberries, pome fruits, non-bearing trees & vines, strawberries, cotton, hops, mint, ornamental landscape plantings, orchids, and alfalfa. Hexythiazox is typically applied to bare roots, to containerized stock, used on dormant stock, to foliar stock, to nonbearing stock and to nursery stock. Hexythiazox is formulated as a wettable powder (WP) and an emulsifiable concentrate (EC). Hexythiazox is typically applied by ground equipment and aerial applications. Most crop applications are 0.1875 lbs ai/A once per season.
The EPA has begun to implement the new registration review program, and will review each registered pesticide approximately every 15 years to determine whether it continues to meet the FIFRA standard for registration. ... Hexythiazox is one of the first chemicals going through the registration review process. Public comment will be received from January 2007 to May 2007 with a final workplan for the registration process being developed and commented upon between July 2007 and September 2011. A final registration decision is expected in June 2012.

Analytic Laboratory Methods

A simultaneous multiresidue method to determine 14 different pesticides, namely: flufenoxuron, fenitrothion, chlorfluazuron, chlorpyrifos, hexythiazox, methidathion, chlorfenapyr, tebuconazole, EPN, bifenthrin, cyhalothrin, spirodiclofen, difenoconazole, and azoxystrobin in green tea using pressurized liquid extraction (PLE) is described and compared with that of liquid-liquid extraction (LLE). For PLE, the extraction conditions were not optimized. Rather they were selected based upon previous successful investigations published by our laboratory. Analysis was performed by GC with electron capture detector (GC-ECD), and the pesticide identity of the positive samples was confirmed by GC-MS in a selected ion-monitoring (SIM) mode. Calibration curves showed an excellent linearity for concentrations ranging from 0.006 to 36.049 ppm, with r(2) >0.995. Green tea spiked at each of the two fortification levels, yielded average recoveries in the range of 87-112% and 71-109% for PLE and LLE, respectively. Precision values, expressed as RSDs, were below 6% at various spiking levels. With respect to the existing procedures, both methods gave LOQs that were lower than the maximum residue limits (MRLs) established by the Korea Food and Drug Administration (KFDA). Both methods have been successfully applied to the analysis of real samples, and bifenthrin was the only pesticide residue quantified in incurred green tea samples, with concentrations ranging from 0.093 ppm (LLE) to 0.1 ppm (PLE). These concentration levels were relatively low compared to KFDA-MRL (0.3 ppm). According to the validation data and performance characteristics, both methods are appropriate for multiresidue analysis of pesticide residues in green tea. PLE methodology showed superiority in recoveries of some pesticides, acceptable accuracy and precision while minimizing environmental concerns, time, and labor, and can be applied in routine analytical laboratories.
During and after the application of currently used pesticides (CUPs) a significant fraction of applied pesticides can be lost to the air. A confirmatory and rapid procedure has been developed for the determination of four fungicides (carbendazim, thiabendazol, imazalil and bitertanol), three insecticides (imidacloprid, methidathion and pyriproxyfen), one helicide (methiocarb) and one acaricide (hexythiazox) in fine airborne particulate matter (PM 2.5) at trace level. The proposed method includes extraction of PM 2.5-bound pesticides by pressurized liquid extraction (PLE) followed by a direct injection into LC-MS/MS. The main parameters affecting the performance of the electrospray ionization source and PLE parameters were optimized using statistical design of experiments (DoE). The matrix effect was also evaluated. Recoveries ranged from 86 to 106% and the limit of quantification (LoQ) was 6.5 pg/cu m for eight out of nine pesticides, when air volumes of 760 cu m were collected. The method was applied to 60 samples collected from four stations of the monitoring network of the Regional Valencia Government (Spain) during August-October 2007. ...
An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
A novel microextraction method termed ionic liquid dispersive liquid-liquid microextraction (IL-DLLME) combining high-performance liquid chromatography with diode array detection (HPLC-DAD) was developed for the determination of insecticides in water samples. Four heterocyclic insecticides (fipronil, chlorfenapyr, buprofezin, and hexythiazox) were selected as the model compounds for validating this new method. This technique combines extraction and concentration of the analytes into one step, and the ionic liquid was used instead of a volatile organic solvent as the extraction solvent. Several important parameters influencing the IL-DLLME extraction efficiency such as the volume of extraction solvent, the type and volume of disperser solvent, extraction time, centrifugation time, salt effect as well as acid addition were investigated. Under the optimized conditions, good enrichment factors (209-276) and accepted recoveries (79-110%) were obtained for the extraction of the target analytes in water samples. The calibration curves were linear with correlation coefficient ranged from 0.9947 to 0.9973 in the concentration level of 2-100 ug/L, and the relative standard deviations (RSDs, n=5) were 4.5-10.7%. The limits of detection for the four insecticides were 0.53-1.28 ug/L at a signal-to-noise ratio (S/N) of 3.
For more Analytic Laboratory Methods (Complete) data for Hexythiazox (14 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a well ventilated area. Keep container tightly closed. Do not store with other pesticides, fertilizers, food, or feed. Do not store or consume food, drink, or tobacco in area where they may become contaminated with this product.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Demaeght P, Osborne EJ, Odman-Naresh J, Grbić M, Nauen R, Merzendorfer H, Clark RM, Van Leeuwen T. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae. Insect Biochem Mol Biol. 2014 Aug;51:52-61. doi: 10.1016/j.ibmb.2014.05.004. Epub 2014 May 22. PubMed PMID: 24859419; PubMed Central PMCID: PMC4124130.
2: Yorulmaz Salman S, Ay R. Effect of hexythiazox and spiromesifen resistance on the life cycle of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae). Exp Appl Acarol. 2014 Oct;64(2):245-52. doi: 10.1007/s10493-014-9817-8. Epub 2014 Apr 29. PubMed PMID: 24777359.
3: Khajvand T, Chaichi MJ, Colagar AH. Sensitive assay of hexythiazox residue in citrus fruits using gold nanoparticles-catalysed luminol-H2O2 chemiluminescence. Food Chem. 2015 Apr 15;173:514-20. doi: 10.1016/j.foodchem.2014.10.015. Epub 2014 Oct 18. PubMed PMID: 25466053.
4: Saber AN, Malhat FM, Badawy HM, Barakat DA. Dissipation dynamic, residue distribution and processing factor of hexythiazox in strawberry fruits under open field condition. Food Chem. 2016 Apr 1;196:1108-16. doi: 10.1016/j.foodchem.2015.10.052. Epub 2015 Oct 22. PubMed PMID: 26593595.
5: Mandal S, Joardar S, Das S, Bhattacharyya A. Photodegradation of hexythiazox in different solvent systems under the influence of ultraviolet light and sunlight in the presence of TiO2, H2O2, and KNO3 and identification of the photometabolites. J Agric Food Chem. 2011 Nov 9;59(21):11727-34. doi: 10.1021/jf202144p. Epub 2011 Oct 19. PubMed PMID: 21967247.
6: Asahara M, Uesugi R, Osakabe M. Linkage between one of the polygenic hexythiazox resistance genes and an etoxazole resistance gene in the twospotted spider mite (Acari: Tetranychidae). J Econ Entomol. 2008 Oct;101(5):1704-10. PubMed PMID: 18950055.
7: Campos FJ, Omoto C. [Stability of Brevipalpus phoenicis (Geijskes) (Acari: Tenuipalpidae) resistance to hexythiazox in citrus groves]. Neotrop Entomol. 2006 Nov-Dec;35(6):840-8. Portuguese. PubMed PMID: 17273718.
8: Ventura-Gayete JF, Armenta S, Garrigues S, Morales-Rubio A, de la Guardia M. Multicommutation-NIR determination of Hexythiazox in pesticide formulations. Talanta. 2006 Feb 28;68(5):1700-6. doi: 10.1016/j.talanta.2005.08.025. Epub 2005 Sep 15. PubMed PMID: 18970517.
9: Campos FJ, Omoto C. Resistance to hexythiazox in Brevipalpus phoenicis (Acari: Tenuipalpidae) from Brazilian citrus. Exp Appl Acarol. 2002;26(3-4):243-51. PubMed PMID: 12537296.
10: Bi JL, Niu ZM, Yu L, Toscano NC. Resistance status of the carmine spider mite, Tetranychus cinnabarinus and the twospotted spider mite, Tetranychus urticae to selected acaricides on strawberries. Insect Sci. 2016 Feb;23(1):88-93. doi: 10.1111/1744-7917.12190. Epub 2015 Jan 29. PubMed PMID: 25409919.
11: Martini X, Kincy N, Nansen C. Quantitative impact assessment of spray coverage and pest behavior on contact pesticide performance. Pest Manag Sci. 2012 Nov;68(11):1471-7. doi: 10.1002/ps.3330. Epub 2012 Jul 13. PubMed PMID: 22807174.
12: Tang X, Zhang Y, Wu Q, Xie W, Wang S. Stage-Specific Expression of Resistance to Different Acaricides in Four Field Populations of Tetranychus urticae (Acari: Tetranychidae). J Econ Entomol. 2014 Oct 1;107(5):1900-7. doi: 10.1603/EC14064. PubMed PMID: 26309280.
13: Nakajima T, Tsuruoka Y, Kanda M, Hayashi H, Hashimoto T, Matsushima Y, Yoshikawa S, Nagano C, Okutomi Y, Takano I. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(7):1099-104. doi: 10.1080/19440049.2015.1050460. Epub 2015 Jun 8. PubMed PMID: 25967980.
14: Niell S, Jesús F, Pérez C, Mendoza Y, Díaz R, Franco J, Cesio V, Heinzen H. QuEChERS Adaptability for the Analysis of Pesticide Residues in Beehive Products Seeking the Development of an Agroecosystem Sustainability Monitor. J Agric Food Chem. 2015 May 13;63(18):4484-92. doi: 10.1021/acs.jafc.5b00795. Epub 2015 Apr 24. PubMed PMID: 25880394.
15: Van Leeuwen T, Tirry L, Yamamoto A, Nauen R, Dermauw W. The economic importance of acaricides in the control of phytophagous mites and an update on recent acaricide mode of action research. Pestic Biochem Physiol. 2015 Jun;121:12-21. doi: 10.1016/j.pestbp.2014.12.009. Epub 2014 Dec 12. Review. PubMed PMID: 26047107.
16: Li Y, Yang N, Wei X, Ling Y, Yang X, Wang Q. Evaluation of etoxazole against insects and acari in vegetables in China. J Insect Sci. 2014;14:104. doi: 10.1673/031.014.104. PubMed PMID: 25199415.
17: Masiá A, Vásquez K, Campo J, Picó Y. Assessment of two extraction methods to determine pesticides in soils, sediments and sludges. Application to the Túria River Basin. J Chromatogr A. 2015 Jan 23;1378:19-31. doi: 10.1016/j.chroma.2014.11.079. Epub 2014 Dec 18. PubMed PMID: 25573188.
18: Yorulmaz-Salman S, Ay R. Determination of the inheritance, cross-resistance and detoxifying enzyme levels of a laboratory-selected, spiromesifen-resistant population of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae). Pest Manag Sci. 2014 May;70(5):819-26. doi: 10.1002/ps.3623. Epub 2013 Aug 30. PubMed PMID: 23907738.
19: Belenguer V, Martinez-Capel F, Masiá A, Picó Y. Patterns of presence and concentration of pesticides in fish and waters of the Júcar River (Eastern Spain). J Hazard Mater. 2014 Jan 30;265:271-9. doi: 10.1016/j.jhazmat.2013.11.016. Epub 2013 Nov 16. PubMed PMID: 24315814.
20: Lira AC, Zanardi OZ, Beloti VH, Bordini GP, Yamamoto PT, Parra JR, Carvalho GA. Lethal and Sublethal Impacts of Acaricides on Tamarixia radiata (Hemiptera: Eulophidae), an Important Ectoparasitoid of Diaphorina citri (Hemiptera: Liviidae). J Econ Entomol. 2015 Oct;108(5):2278-88. doi: 10.1093/jee/tov189. Epub 2015 Jul 3. PubMed PMID: 26453716.

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